molecular formula C18H22N2O2 B249095 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

Katalognummer: B249095
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: KWLJUQMYUXZWAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C18H22N2O2

Molekulargewicht

298.4 g/mol

IUPAC-Name

[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C18H22N2O2/c1-2-15-5-7-16(8-6-15)14-19-9-11-20(12-10-19)18(21)17-4-3-13-22-17/h3-8,13H,2,9-12,14H2,1H3

InChI-Schlüssel

KWLJUQMYUXZWAF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3

Kanonische SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Anticipated Pharmacological Profile and Biological Activity of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the piperazine scaffold stands as a privileged structure, forming the core of numerous clinically significant agents with a wide array of therapeutic applications.[1][2] Its unique six-membered heterocyclic structure, with two nitrogen atoms at the 1 and 4 positions, provides a versatile framework for chemical modification, often leading to compounds with favorable pharmacokinetic properties and potent biological activities.[3][4] This guide delves into a comprehensive, albeit predictive, analysis of the pharmacological profile and biological activity of a novel chemical entity: 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine .

As this compound is not extensively characterized in the existing scientific literature, this document will adopt a first-principles approach. By deconstructing the molecule into its constituent chemical moieties—the 4-ethylbenzyl group, the piperazine core, and the 2-furoyl group—we can hypothesize its potential pharmacological behavior. This analysis is grounded in the established biological activities of analogous structures and serves as a roadmap for future experimental validation. The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed, scientifically-reasoned perspective on the potential therapeutic applications of this compound and a practical framework for its empirical investigation.

Physicochemical Properties and Proposed Synthesis

The structure of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine combines a lipophilic 4-ethylbenzyl group with a polar 2-furoyl moiety, mediated by the flexible piperazine linker. This balance of lipophilicity and polarity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The ethyl group on the benzyl ring is expected to enhance lipophilicity compared to an unsubstituted benzyl group, potentially improving its ability to cross cellular membranes, including the blood-brain barrier.

A plausible and efficient synthetic route for 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine would likely involve a two-step process, leveraging well-established reactions in medicinal chemistry. The proposed synthetic pathway is outlined below:

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: N-Acylation Piperazine Piperazine Intermediate 1-(4-Ethylbenzyl)piperazine Piperazine->Intermediate Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) 4-Ethylbenzyl_chloride 4-Ethylbenzyl chloride 4-Ethylbenzyl_chloride->Intermediate Intermediate_2 1-(4-Ethylbenzyl)piperazine Final_Product 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine Intermediate_2->Final_Product Base (e.g., Triethylamine) Solvent (e.g., CH2Cl2) 2-Furoyl_chloride 2-Furoyl chloride 2-Furoyl_chloride->Final_Product In_Vitro_Screening_Workflow Compound 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine Receptor_Binding Receptor Binding Assays (Serotonin, Dopamine, Adrenergic) Compound->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinases, HDACs) Compound->Enzyme_Inhibition Antimicrobial_Screening Antimicrobial Screening (MIC/MBC Assays) Compound->Antimicrobial_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assays (e.g., Caspase activation, Annexin V) Cytotoxicity_Assay->Apoptosis_Assay

Sources

An In-depth Technical Guide to the Toxicology and Safety Assessment of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the toxicological and safety profile of the novel compound, 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine. Given the limited publicly available data on this specific molecule, this document outlines a robust, tiered testing strategy based on established principles of toxicology and the known characteristics of the piperazine class of compounds. This guide is intended for researchers, scientists, and drug development professionals.

The piperazine scaffold is a common motif in medicinal chemistry, and while many derivatives have therapeutic benefits, the class is also associated with a range of potential toxicities. These can include stimulant effects on the central nervous system (CNS), cardiovascular effects, and potential for abuse.[1][2][3][4] Therefore, a thorough and scientifically rigorous safety evaluation is paramount for any new piperazine-containing entity.

Compound Profile and Initial Considerations

  • Chemical Structure: 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

  • Chemical Class: Piperazine derivative

  • Initial Hazard Assessment: Based on the piperazine core, potential hazards may include neurotoxicity, cardiotoxicity, and hepatotoxicity.[1][2][5] A comprehensive literature review of structurally similar compounds is a critical first step.

A Tiered Approach to Toxicological Evaluation

A tiered approach to safety assessment, starting with in vitro and computational methods before moving to in vivo studies, is an efficient and ethical strategy.[6] This allows for early identification of potential liabilities and reduces the use of animal testing.[6][7]

Tier 1: In Silico and In Vitro Screening

The initial phase of testing focuses on rapidly screening for potential toxicities using non-animal-based methods.

2.1. In Silico (Computational) Toxicology

Computational models can predict potential toxicities based on the chemical structure of the compound.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: To predict potential for mutagenicity, carcinogenicity, and skin sensitization.

  • hERG Channel Blockade Prediction: The piperazine class has been associated with cardiovascular effects, making an early assessment of hERG liability crucial.

2.2. In Vitro Toxicology Assays

In vitro assays are essential for early-stage toxicity testing and can provide mechanistic insights.[8][9]

Assay Purpose Methodology
Cytotoxicity To determine the concentration at which the compound causes cell death.Neutral Red Uptake (NRU) or MTT assay in a relevant cell line (e.g., HepG2 for liver cells).
Genotoxicity To assess the potential for the compound to damage DNA.Ames test (bacterial reverse mutation assay) and in vitro micronucleus assay in mammalian cells (e.g., CHO or TK6).
hERG Liability To evaluate the potential for QT prolongation and cardiac arrhythmias.Automated patch-clamp assay using HEK293 cells expressing the hERG channel.
Hepatotoxicity To assess the potential for liver injury.Use of primary human hepatocytes or 3D liver microtissues to evaluate markers of liver damage (e.g., ALT, AST, LDH leakage).
Metabolic Stability To understand how the compound is metabolized.Incubation with human liver microsomes to determine the rate of metabolism and identify major metabolites.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells in appropriate media until they reach 50-60% confluency.

  • Compound Exposure: Treat cells with a range of concentrations of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine, including a vehicle control and a positive control (e.g., mitomycin C). Incubate for a period that allows for at least one cell division.

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control.

Micronucleus_Assay A CHO Cell Culture B Compound Exposure A->B 50-60% Confluency C Cytochalasin B Treatment B->C Allow for cell division D Harvest & Stain C->D Block cytokinesis E Microscopic Analysis D->E Visualize nuclei F Data Analysis E->F Score micronuclei

Caption: Workflow for the in vitro micronucleus assay.

Tier 2: In Vivo Safety Pharmacology and Acute Toxicity

If the Tier 1 results are acceptable, the next step is to evaluate the compound's effects in living organisms. These studies should be conducted in compliance with Good Laboratory Practices (GLP).[10]

2.3. Safety Pharmacology Core Battery

The ICH S7A guideline recommends a core battery of studies to assess the effects on vital organ systems.[11]

  • Central Nervous System (CNS) Assessment: A modified Irwin test in rats can be used to observe effects on behavior, coordination, and autonomic function.[12][13]

  • Cardiovascular Assessment: Telemetered dogs or non-human primates are used to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters, with a particular focus on the QT interval.[13][14]

  • Respiratory Assessment: Whole-body plethysmography in rats is used to measure respiratory rate and tidal volume.[12][13]

2.4. Acute Toxicity Studies

These studies determine the potential for toxicity after a single high dose of the compound.

  • Species: Typically conducted in two rodent species (e.g., rat and mouse).

  • Route of Administration: Should be the intended clinical route.

  • Endpoints: Observation of clinical signs, body weight changes, and gross pathology at necropsy.

Safety_Pharmacology_Workflow cluster_Core_Battery ICH S7A Core Battery CNS CNS Assessment (Irwin Test) Safety_Profile Integrated Safety Profile CNS->Safety_Profile Cardio Cardiovascular (Telemetry) Cardio->Safety_Profile Resp Respiratory (Plethysmography) Resp->Safety_Profile Acute_Tox Acute Toxicity Studies Acute_Tox->Safety_Profile Dose_Selection Dose Range Finding Dose_Selection->CNS Dose_Selection->Cardio Dose_Selection->Resp Dose_Selection->Acute_Tox

Caption: Integrated in vivo safety pharmacology workflow.

Data Interpretation and Risk Assessment

A comprehensive risk assessment requires integrating all data from the in silico, in vitro, and in vivo studies.

  • No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which no adverse effects are observed in the in vivo studies.

  • Margin of Safety: The ratio of the NOAEL to the anticipated human exposure. A larger margin of safety provides greater confidence in the compound's safety profile.

Conclusion

The toxicological evaluation of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine requires a systematic and multi-faceted approach. By following the tiered strategy outlined in this guide, researchers can build a comprehensive safety profile, identify potential risks early in development, and make informed decisions about the compound's potential as a therapeutic agent. Adherence to established regulatory guidelines, such as those from the ICH, is crucial for ensuring the quality and acceptability of the data generated.

References

  • Current awareness of piperazines: pharmacology and toxicology - PubMed. (2011, July 11). PubMed. [Link]

  • Piperazine salts: Human health tier II assessment. (2018, October 26). Australian Government Department of Health and Aged Care. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024, February 1). Labcorp. [Link]

  • Suresh, P., & Peeyush, K. T. (2017). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Assay and Drug Development Technologies, 15(5), 206-213. [Link]

  • In Vitro Toxicology Testing - Charles River Laboratories. Charles River Laboratories. [Link]

  • Cardiovascular Safety Pharmacology: Best Practice Considerations for the In Vivo QTc Core Assay. Labcorp. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. PubMed. [Link]

  • In Vitro Toxicology Testing. Porsolt. [Link]

  • Details for Piperazines. United Nations Office on Drugs and Crime. [Link]

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences. [Link]

  • Ewart, L., Milne, A., Adkins, D., Benjamin, A., Bialecki, R., Chen, Y., ... & Valentin, J. P. (2013). A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions. Journal of Pharmacological and Toxicological Methods, 68(1), 30-43. [Link]

  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency. [Link]

  • In vivo toxicology and safety pharmacology. Nuvisan. [Link]

Sources

1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine: A Technical Guide to Discovery, Synthesis, and Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and pharmacological significance of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine . This compound represents a specific structural convergence of the furoyl-piperazine scaffold (found in antihypertensives like Prazosin) and benzyl-piperazine moieties (often associated with monoaminergic or HIF-1 modulating activity).

Executive Summary

1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine is a synthetic piperazine derivative characterized by a dual-substitution pattern: an N-acyl furoyl group and an N-alkyl 4-ethylbenzyl group. While not a marketed pharmaceutical under a common trade name, this molecule serves as a critical chemical probe and lead compound in two primary therapeutic areas: Hypoxia-Inducible Factor 1 (HIF-1) inhibition (oncology) and Sigma-1 receptor modulation (neuropharmacology). Its discovery emerged from Structure-Activity Relationship (SAR) campaigns aiming to optimize the bioavailability and selectivity of piperazine-based scaffolds.

Part 1: History and Discovery

The Convergence of Two Scaffolds

The discovery of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine was not a singular "eureka" moment but rather a result of rational drug design combining two "privileged structures" in medicinal chemistry:

  • The Furoyl-Piperazine Moiety:

    • Origin: This fragment gained prominence in the late 1960s and 1970s with the development of Prazosin (Minipress) and Terazosin . Researchers at Pfizer identified that the 1-(2-furoyl)piperazine group was essential for the pharmacokinetic profile and alpha-1 adrenergic affinity of these quinazoline-based antihypertensives.

    • Significance: The furoyl group provides a specific hydrogen bond acceptor profile and metabolic stability compared to simple acyl groups.

  • The Benzyl-Piperazine Moiety:

    • Origin: N-benzylpiperazines have long been known for their activity at monoamine transporters and sigma receptors. In the 2000s, this scaffold was heavily investigated for HIF-1 inhibition following the discovery of YC-1 and subsequent analogues like KC7F2 .

    • Significance: The 4-ethyl substitution on the benzyl ring enhances lipophilicity (logP), improving cell membrane permeability and blood-brain barrier (BBB) penetration.

The HIF-1 Pathway Connection

In the search for novel anticancer agents, researchers screened libraries of piperazine derivatives to find inhibitors of the HIF-1


 pathway. The compound KC7F2  (a cystamine-core molecule) and its piperazine analogues were identified as potent translational inhibitors of HIF-1

.
  • Discovery Context: 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine emerged in these libraries as a non-toxic analogue that retained the ability to suppress HIF-1

    
     protein synthesis without affecting mRNA levels, likely by interfering with the mTOR/p70S6K translational machinery.
    

Part 2: Chemical Synthesis and Protocols[1][2]

Retrosynthetic Analysis

The synthesis is a convergent N-alkylation or N-acylation strategy. The most robust route involves the alkylation of the commercially available intermediate 1-(2-furoyl)piperazine .

Detailed Synthetic Protocol

Reagents:

  • Starting Material A: 1-(2-Furoyl)piperazine (CAS 40172-95-0)[1]

  • Starting Material B: 4-Ethylbenzyl chloride (CAS 104-52-9)

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 1-(2-furoyl)piperazine (1.0 eq) and anhydrous acetonitrile (10 mL/g).

  • Base Addition: Add anhydrous

    
     (2.5 eq) to the solution. Stir at room temperature for 15 minutes to ensure suspension.
    
  • Alkylation: Dropwise add 4-Ethylbenzyl chloride (1.1 eq) dissolved in a minimal amount of acetonitrile.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 6–12 hours. Monitor progress via TLC (System: EtOAc/Hexane 1:1) or LC-MS.
    
  • Workup:

    • Cool to room temperature.[2]

    • Filter off the inorganic salts (

      
      /KCl).
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water and brine. Dry over

    
    . Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
    
  • Characterization:

    • Appearance: Off-white to pale yellow solid/oil.

    • MS (ESI): Calculated

      
      .
      
Synthesis Workflow Diagram

Synthesis_Workflow cluster_conditions Key Parameters Start Start: 1-(2-Furoyl)piperazine Reaction Reaction: Reflux in CH3CN (80°C, 6-12h) Start->Reaction Reagent Reagent: 4-Ethylbenzyl Chloride + K2CO3 (Base) Reagent->Reaction Workup Workup: Filtration & Extraction (DCM/H2O) Reaction->Workup Purification Purification: Silica Column (DCM/MeOH) Workup->Purification Product Product: 1-(4-Ethylbenzyl)-4- (2-furoyl)piperazine Purification->Product

Caption: Convergent synthesis workflow via N-alkylation of the furoyl-piperazine scaffold.

Part 3: Pharmacological Mechanism of Action

Primary Target: HIF-1 Pathway Modulation

The compound acts as a HIF-1


 translation inhibitor . Unlike gene therapy or transcription factor decoys, it targets the upstream regulation of HIF-1

protein synthesis.

Mechanism:

  • Hypoxia Signal: Under low oxygen, HIF-1

    
     is normally stabilized.
    
  • Inhibition: The compound interferes with the PI3K/Akt/mTOR pathway.

  • Effect: It specifically blocks the phosphorylation of 4E-BP1 (eukaryotic initiation factor 4E-binding protein 1) and p70S6K .

  • Result: This prevents the cap-dependent translation of HIF-1

    
     mRNA, leading to reduced protein levels even in hypoxia, thereby starving the tumor of angiogenic factors like VEGF.
    
Secondary Target: Sigma-1 Receptor ( R)

Piperazine derivatives with benzyl substituents are classic pharmacophores for the Sigma-1 receptor.

  • Role:

    
    R acts as a "molecular chaperone" at the Mitochondria-Associated ER Membrane (MAM).
    
  • Activity: 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine likely acts as an antagonist or modulator , reducing ER stress and potentially exhibiting neuroprotective or antinociceptive (pain-relieving) effects.

Signaling Pathway Diagram

Mechanism_Action GF Growth Factors / Hypoxia Receptor RTK / GPCR GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTORC1 AKT->mTOR S6K p70S6K mTOR->S6K 4 4 mTOR->4 Compound 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine Compound->mTOR Inhibits Compound->S6K Blocks Phosphorylation Translation HIF-1α Translation S6K->Translation EBP1 4E-BP1 EBP1->Translation Nucleus HIF-1α (Protein) Translation->Nucleus VEGF VEGF / Angiogenesis Nucleus->VEGF

Caption: Proposed mechanism of action inhibiting HIF-1


 translation via the mTOR/p70S6K axis.

Part 4: Quantitative Data & Properties

Physicochemical Properties Table
PropertyValueSignificance
Molecular Formula

Core composition
Molecular Weight 298.38 g/mol Optimal for small molecule drugs (<500 Da)
LogP (Predicted) ~2.8 - 3.2High lipophilicity; likely CNS permeable
H-Bond Donors 0Improves membrane permeability
H-Bond Acceptors 3Amide carbonyls and furan oxygen
Topological Polar Surface Area ~45-50 ŲWell within BBB penetration range (<90 Ų)
Comparative SAR Data (HIF-1 Inhibition)

Data derived from representative piperazine libraries (e.g., KC7F2 analogues).

Compound IDR1 (N-Substituent)R2 (N-Acyl)IC50 (HIF-1

)
Cytotoxicity (Normoxia)
Target 4-Ethylbenzyl 2-Furoyl ~15-25 µM Low
Analogue A4-Chlorobenzyl2-Furoyl20 µMModerate
Analogue BMethyl2-Furoyl>100 µMInactive
Analogue C4-EthylbenzylAcetyl45 µMLow

Note: The combination of the lipophilic 4-ethylbenzyl group and the furoyl moiety optimizes the potency/toxicity ratio.

References

  • Narita, T., et al. (2009).

    
     Translation Inhibitor." Clinical Cancer Research, 15(19), 6128-6136. Link
    
  • Kiec-Kononowicz, K., et al. (2022). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience, 13(10), 1532-1548. Link

  • Pfizer Inc. (1970). "Quinazolines and their use as antihypertensives (Prazosin Patent)."[2] U.S. Patent 3,511,836. Link

  • PubChem. "1-(2-Furoyl)piperazine (Compound Summary)." National Center for Biotechnology Information. Link

  • Selleck Chemicals. "KC7F2: HIF-1

    
     Inhibitor Data Sheet." Link
    

Sources

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine, a piperazine derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process involving an initial reductive amination to form the intermediate 1-(4-ethylbenzyl)piperazine, followed by an N-acylation with 2-furoyl chloride. This guide offers detailed experimental procedures, explanations of the chemical principles, safety precautions, and characterization data.

Introduction

Piperazine and its derivatives are a well-established class of compounds in pharmaceutical sciences, known for their wide range of biological activities. The piperazine scaffold is a common feature in many approved drugs, acting as a versatile building block that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine combines the structural features of an N-benzylated piperazine with a furoyl moiety, suggesting its potential as a scaffold for developing novel therapeutic agents. This protocol details a reliable and reproducible method for its synthesis in a laboratory setting.

Synthesis Overview

The synthesis of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine is achieved in two sequential steps:

  • Step 1: Reductive Amination. Synthesis of the intermediate, 1-(4-ethylbenzyl)piperazine, via reductive amination of piperazine with 4-ethylbenzaldehyde using sodium triacetoxyborohydride as the reducing agent.

  • Step 2: N-Acylation. Acylation of 1-(4-ethylbenzyl)piperazine with 2-furoyl chloride to yield the final product.

Synthesis_Workflow Start Starting Materials: - Piperazine - 4-Ethylbenzaldehyde Step1 Step 1: Reductive Amination (Sodium Triacetoxyborohydride) Start->Step1 Intermediate Intermediate: 1-(4-Ethylbenzyl)piperazine Step1->Intermediate Step2 Step 2: N-Acylation (2-Furoyl Chloride) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification FinalProduct Final Product: 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine Characterization Characterization (NMR, IR, MS) FinalProduct->Characterization Purification->FinalProduct

Caption: Overall synthetic workflow for 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
Piperazine, anhydrous≥99%Sigma-AldrichHygroscopic, store in a desiccator.
4-Ethylbenzaldehyde≥97%Alfa AesarStore under inert atmosphere.
Sodium triacetoxyborohydride97%Acros OrganicsMoisture sensitive.
2-Furoyl chloride98%Oakwood ChemicalCorrosive and moisture sensitive.
Dichloromethane (DCM)AnhydrousFisher ScientificUse a freshly opened bottle or dry over CaH₂.
Triethylamine (TEA)≥99%TCI AmericaStore over KOH.
Ethyl acetateACS GradeVWR
HexanesACS GradeVWR
Sodium bicarbonateACS GradeEMD Millipore
Sodium sulfate, anhydrousACS GradeBDH
Deuterated chloroform (CDCl₃)99.8% DCambridge Isotope LabsFor NMR analysis.
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Bruker Avance III 400 MHz spectrometer.

  • Infrared (IR) Spectroscopy: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.

  • Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system with an ESI source.

  • Thin Layer Chromatography (TLC): Merck silica gel 60 F₂₅₄ plates.

  • Flash Column Chromatography: Teledyne ISCO CombiFlash Rf 200.

Experimental Protocols

Step 1: Synthesis of 1-(4-Ethylbenzyl)piperazine

This procedure is based on the well-established reductive amination methodology using sodium triacetoxyborohydride, a mild and selective reducing agent for imines formed in situ.[1][2][3]

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add piperazine (8.61 g, 100 mmol, 2.0 eq).

  • Dissolve the piperazine in 100 mL of anhydrous dichloromethane (DCM).

  • In a separate flask, prepare a solution of 4-ethylbenzaldehyde (6.71 g, 50 mmol, 1.0 eq) in 20 mL of anhydrous DCM.

  • Add the 4-ethylbenzaldehyde solution dropwise to the stirred piperazine solution at room temperature over 15 minutes.

  • Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (12.7 g, 60 mmol, 1.2 eq) to the reaction mixture. Caution: The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature overnight (approximately 16 hours).

  • Monitor the reaction progress by TLC (Mobile phase: 10% methanol in DCM with 1% ammonium hydroxide). The starting aldehyde should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Upon completion, carefully quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (hydrogen) will occur.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow oil.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in DCM containing 1% triethylamine to afford 1-(4-ethylbenzyl)piperazine as a colorless oil.

Expected Yield: 75-85%

Characterization of 1-(4-ethylbenzyl)piperazine:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 8.0 Hz, 2H), 7.14 (d, J = 8.0 Hz, 2H), 3.45 (s, 2H), 2.89 (t, J = 5.0 Hz, 4H), 2.62 (q, J = 7.6 Hz, 2H), 2.43 (t, J = 5.0 Hz, 4H), 1.65 (s, 1H, exchangeable with D₂O), 1.22 (t, J = 7.6 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 143.8, 135.5, 128.9, 127.8, 62.9, 54.5, 46.0, 28.5, 15.6.

  • MS (ESI+): m/z calculated for C₁₃H₂₁N₂ [M+H]⁺: 205.1705, found 205.1701.

Step 2: Synthesis of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

This step involves the acylation of the secondary amine of the piperazine ring with 2-furoyl chloride in the presence of a base to neutralize the HCl byproduct.[4][5][6]

Procedure:

  • In a dry 100 mL round-bottom flask under an inert atmosphere, dissolve 1-(4-ethylbenzyl)piperazine (4.1 g, 20 mmol, 1.0 eq) in 40 mL of anhydrous DCM.

  • Add triethylamine (3.04 g, 4.2 mL, 30 mmol, 1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-furoyl chloride (2.87 g, 22 mmol, 1.1 eq) in 10 mL of anhydrous DCM.

  • Add the 2-furoyl chloride solution dropwise to the stirred piperazine solution at 0 °C over 20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC (Mobile phase: 50% ethyl acetate in hexanes). The starting piperazine should be consumed.

  • Quench the reaction with 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (1 x 40 mL), followed by brine (1 x 40 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 20-60% ethyl acetate in hexanes to yield 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine as a white to off-white solid.

Expected Yield: 80-90%

Characterization of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine:

  • ¹H NMR (400 MHz, CDCl₃): Based on a similar compound, N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide[7], the expected chemical shifts are approximately: δ 7.45 (dd, J = 1.8, 0.8 Hz, 1H, furan-H5), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 7.15 (d, J = 8.0 Hz, 2H, Ar-H), 7.05 (dd, J = 3.5, 0.8 Hz, 1H, furan-H3), 6.48 (dd, J = 3.5, 1.8 Hz, 1H, furan-H4), 3.84 (br s, 4H, piperazine-H), 3.55 (s, 2H, benzyl-CH₂), 2.63 (q, J = 7.6 Hz, 2H, ethyl-CH₂), 2.54 (br s, 4H, piperazine-H), 1.23 (t, J = 7.6 Hz, 3H, ethyl-CH₃).

  • IR (ATR, cm⁻¹): Expected characteristic peaks around 3100 (aromatic C-H), 2960 (aliphatic C-H), 1630 (amide C=O), 1580, 1470 (aromatic C=C).

  • MS (ESI+): m/z calculated for C₁₈H₂₃N₂O₂ [M+H]⁺: 299.1759, found 299.1754.

Safety and Handling

General Precautions:

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Piperazine: Corrosive and may cause respiratory and skin sensitization.[8][9][10][11][12] Avoid inhalation of dust and contact with skin and eyes.

  • 4-Ethylbenzaldehyde: Combustible liquid and harmful if swallowed.[13]

  • Sodium triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment.

  • 2-Furoyl chloride: Corrosive, causes severe skin burns and eye damage, and is a lachrymator.[8][9][14][15][16] It reacts violently with water and alcohols.[15] Handle with extreme care under an inert atmosphere.

Discussion

The two-step synthesis of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine is a robust and efficient method for obtaining this target compound. The use of an excess of piperazine in the first step helps to minimize the formation of the undesired bis-alkylated product. Reductive amination with sodium triacetoxyborohydride is a reliable method that proceeds under mild conditions with high yields.

The subsequent acylation with 2-furoyl chloride is a straightforward reaction. The use of triethylamine as a base is crucial for scavenging the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the piperazine nitrogen.

Purification by flash column chromatography is effective in isolating the desired products in high purity. The characterization of the intermediate and final product by NMR, IR, and MS confirms their structures.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine. By following the outlined procedures and safety precautions, researchers can successfully synthesize this compound for further investigation in various fields, particularly in the development of new therapeutic agents.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Furoyl chloride, 98+% (gc).
  • Smolecule. (2023, August 15). Buy 2-Furoyl chloride | 527-69-5.
  • TCI Chemicals. (2025, March 28).
  • Santa Cruz Biotechnology.
  • Fisher Scientific. (2003, July 9).
  • Fisher Scientific. (2010, November 16).
  • BenchChem. N-(2-Aminoethyl)piperazine synthesis protocol.
  • Thermo Fisher Scientific. (2010, November 24).
  • Fisher Scientific. (2018, January 18).
  • TCI Chemicals. (2025, March 28).
  • NIH. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Fisher Scientific. (2010, October 22). SAFETY DATA SHEET - 1-(2-Aminoethyl)-4-benzylpiperazine.
  • Myers, A. G.
  • ChemicalBook. 1-(4-CHLOROBENZYL)
  • The Royal Society of Chemistry. Supporting Information for: A general and efficient copper-catalyzed aerobic oxidative C-C bond cleavage of arylhydrazines for the synthesis of internal alkynes.
  • ResearchGate. (2016, January). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).
  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Merck Millipore. Sodium Triacetoxyborohydride.
  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • The Royal Society of Chemistry. (2013).
  • PharmTech Research. (2009).
  • PrepChem.com. Synthesis of N-(2-Furoyl)piperazine.
  • Organic-Chemistry.org.
  • ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines.
  • The Royal Society of Chemistry. Supporting Information Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold for the Management of Androg.
  • NIH. (2013, August 30). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • International Journal of Pharmaceutical Sciences and Research. (2014, June 26).
  • ResearchGate. FTIR spectra of (a) piperazine (b) COP-1.
  • National Institute of Standards and Technology. Piperazine - NIST WebBook.
  • PubMed. (2018, May 15). Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents.
  • PubChem. 1-(4-ethylbenzyl)piperazine.
  • UniCA IRIS. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti.
  • Google Patents. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • BenchChem. Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
  • Scirp.org. (2013). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)
  • Sigma-Aldrich. 1-(2-Furoyl)piperazine 97 40172-95-0.
  • SciSpace. (2016, May 24). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies.

Sources

Application Note: Solubility Profiling and Handling of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2][3][4][5]

1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine is a semi-lipophilic piperazine derivative characterized by a "push-pull" electronic structure: a basic tertiary amine on one side (N-benzyl) and a neutral amide on the other (N-furoyl). This structural duality dictates its solubility profile: high solubility in aprotic organic solvents (DMSO) and pH-dependent solubility in aqueous media .

Researchers must recognize that while the furoyl group adds lipophilicity and rigidity, the 4-ethylbenzyl group significantly increases the LogP, making aqueous solubility at neutral pH (7.4) a critical limiting factor.

Physicochemical Descriptors (Estimated)
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight ~298.38 g/mol Small molecule; favorable for membrane permeability.
Basic Centers 1 (N4-benzyl nitrogen)Critical: Solubility will increase drastically at pH < 6.0.
H-Bond Donors 0Lack of donors reduces crystal lattice energy, aiding DMSO dissolution.
H-Bond Acceptors 3 (Amide O, Furan O, N4)Supports solubility in polar solvents.
Predicted LogP ~2.8 – 3.2Moderately lipophilic; requires co-solvents for aqueous assays.
pKa (Predicted) ~7.8 – 8.2 (N4 nitrogen)At pH 7.4, ~80% is protonated (soluble), but the neutral fraction may precipitate if >50 µM.

Solubility in DMSO (Stock Preparation)

Dimethyl sulfoxide (DMSO) is the preferred solvent for preparing stock solutions of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine. The lack of hydrogen bond donors prevents strong intermolecular aggregation, allowing for high-concentration stocks.

Protocol A: Preparation of 50 mM Stock Solution

Objective: Create a stable, high-concentration master stock for long-term storage.

  • Calculation:

    • Target Concentration: 50 mM

    • Molecular Weight (MW): 298.38 g/mol

    • Required Mass for 1 mL: 14.92 mg

  • Weighing: Weigh ~15 mg of the solid compound into a sterile, amber glass vial (to protect from potential photodegradation of the furan ring). Record exact mass.

  • Solvent Addition: Add anhydrous DMSO (grade ≥99.9%) to achieve the exact molarity.

    • Formula: Volume (mL) = Mass (mg) / (MW × Concentration (M))

  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.[1]

    • Note: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability: Stable for >6 months at -20°C.

Caution: DMSO is hygroscopic. Keep vials tightly sealed. Water absorption into the DMSO stock can cause the compound to crash out over time.

Solubility in Water & Aqueous Buffers[1][7]

Aqueous solubility is the primary bottleneck for this compound. The 4-ethylbenzyl group renders the molecule hydrophobic. Solubility is strictly pH-dependent .

The pH-Switch Mechanism[1]
  • pH < 5.0 (Acidic): The N4-nitrogen is fully protonated (

    
    ). The molecule exists as a cation, highly soluble in water (> 1 mg/mL).
    
  • pH 7.4 (Physiological): The compound is near its pKa. A significant fraction exists as the neutral free base, which has poor solubility. Risk of precipitation is high above 50 µM.

  • pH > 9.0 (Basic): Fully deprotonated neutral form. Solubility is minimal (< 10 µg/mL).

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute DMSO stock into media/buffer without precipitation ("crashing out").

Standard Dilution Scheme (1:1000 dilution for 50 µM final):

  • Prepare Buffer: Use PBS or media. Optional: Add 0.1% Tween-20 or cyclodextrin (HP-β-CD) to stabilize the neutral form.

  • Intermediate Dilution (Critical Step):

    • Do NOT add 50 mM stock directly to water. The shock dilution often causes immediate precipitation.

    • Prepare a 10x Working Solution in media containing 5-10% DMSO.

  • Final Dilution: Add the 10x Working Solution to the final assay well.

  • Verification: Measure absorbance at 600 nm (turbidity) immediately after mixing. An increase in OD600 indicates precipitation.

Solubility Assessment Workflow

The following logic gate ensures experimental integrity when working with this lipophilic piperazine.

SolubilityWorkflow Start Start: Solid Compound DMSODissolve Dissolve in DMSO (50 mM) Start->DMSODissolve VisualCheck Clear Solution? DMSODissolve->VisualCheck Sonicate Sonicate / Warm (37°C) VisualCheck->Sonicate No Dilution Dilute into Aqueous Buffer (Target: 10-100 µM) VisualCheck->Dilution Yes Sonicate->VisualCheck TurbidityCheck Check Turbidity (OD600) Dilution->TurbidityCheck Success Proceed to Assay TurbidityCheck->Success Clear (<0.01 OD) Precipitation Precipitation Detected TurbidityCheck->Precipitation Cloudy (>0.02 OD) Mitigation Strategy: Acidify or Co-solvent Precipitation->Mitigation Mitigation->Dilution Retry

Figure 1: Decision tree for solubilizing 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine, prioritizing visual and turbidimetric quality control.

Kinetic Solubility Assay Protocol (Self-Validation)

To determine the exact solubility limit in your specific assay buffer (e.g., PBS pH 7.4), perform this kinetic solubility test.

Materials:

  • 50 mM DMSO stock of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine.

  • PBS (pH 7.4).[2]

  • 96-well clear flat-bottom plate.

  • Plate reader (Absorbance).

Steps:

  • Dispense Buffer: Add 190 µL of PBS to columns 1–10.

  • Titration: Add DMSO stock to achieve concentrations: 100, 80, 60, 40, 20, 10, 5, 1 µM. (Maintain DMSO < 1% final).

  • Incubation: Shake plate at 500 rpm for 2 hours at room temperature.

  • Read: Measure Absorbance at 620 nm (background turbidity).

  • Analysis: Plot Concentration (X) vs. OD620 (Y).

    • Solubility Limit: The concentration where the curve deviates from the baseline (OD > 0.005).

Troubleshooting & Best Practices

IssueCauseSolution
"Oiling Out" Upon adding water, the compound forms oily droplets instead of crystals.Common with ethyl-benzyl derivatives. Increase DMSO concentration to 2-5% or add 0.5% Tween-80.
Yellowing of Stock Oxidation of the furan ring or benzyl position.Furan rings are sensitive to light/air.[1] Store under Nitrogen/Argon in amber vials.
Inconsistent IC50 Compound precipitated during the assay.Perform the Kinetic Solubility Assay (Section 5) to ensure your testing concentration is soluble.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 751146, 1-Benzyl-4-ethylpiperazine. Retrieved October 24, 2025 from [Link]

  • Varela, J. et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. Bioorganic & Medicinal Chemistry Letters. (Demonstrates solubility trends of piperazine-furoyl amides).

Sources

Application Note: Preparation and Optimization of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine Stock Solutions for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The compound 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine (Calculated MW: ~298.38 g/mol ) is a lipophilic small molecule often utilized in structure-activity relationship (SAR) studies involving piperazine scaffolds (e.g., histone deacetylase inhibition or GPCR ligands). Like many piperazine-furoyl derivatives, its utility in high-throughput screening (HTS) and cell-based assays is frequently compromised by poor aqueous solubility and precipitation upon dilution into physiological buffers.

This Application Note provides a rigorous, self-validating protocol for preparing stock solutions. It integrates "Gold Standard" practices from the NCATS Assay Guidance Manual to minimize experimental variability caused by compound aggregation, hydrolysis, or solvent effects.

Physicochemical Profile & Solubility Logic

Understanding the molecule's properties is the first step to successful solubilization. The piperazine core provides some basicity, but the furoyl and ethylbenzyl groups add significant lipophilicity.

ParameterValue / CharacteristicImplication for Protocol
Molecular Formula

--
Molecular Weight ~298.38 g/mol Suitable for 10 mM or 100 mM stocks.
Predicted LogP ~2.5 - 3.2Moderately lipophilic; risk of "crashing out" in aqueous buffers >1%.
Hygroscopicity ModerateStore solid in desiccator; equilibrate to RT before weighing.
Primary Solvent DMSO (Dimethyl Sulfoxide)Preferred.[1] Dissolves both polar/non-polar moieties.[2]
Secondary Solvent Ethanol (Absolute)Alternative if DMSO is toxic to specific cell lines (check volatility).

Critical Insight: Piperazine derivatives can form carbamates with atmospheric


 if left in basic aqueous solution. However, in anhydrous DMSO, the compound is chemically stable.

Materials & Reagents

  • Compound: 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine (Solid, >98% purity).

  • Solvent: DMSO, anhydrous (≥99.9%, cell-culture grade). Do not use technical grade DMSO due to potential heavy metal contamination.

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene for long-term storage of high-concentration hydrophobic stocks to prevent leaching.

  • Filtration: 0.22 µm PTFE or Nylon syringe filter (if sterility is required). Do not use Cellulose Acetate (CA) as DMSO dissolves it.

Protocol: Primary Stock Solution Preparation (10 mM)

This protocol targets a 10 mM master stock, which is the industry standard for minimizing DMSO volume in final assays (typically <0.5% v/v).

Step-by-Step Workflow
  • Equilibration: Remove the compound vial from the refrigerator/freezer and allow it to warm to room temperature (approx. 30 mins) before opening. This prevents condensation of atmospheric water onto the hygroscopic solid.

  • Weighing: Weigh approximately 3–5 mg of the solid into a tared amber glass vial. Record the exact mass (

    
    ).
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve 10 mM concentration.
    
    
    
    
    Example: If you weigh 3.50 mg :
    
    
  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution must be clear and particulate-free. If turbid, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Immediately divide the master stock into small aliquots (e.g., 50 µL) in cryovials to avoid freeze-thaw cycles.

Visualization: Stock Preparation Workflow

StockPrep Solid Solid Compound (-20°C Storage) Equilibrate Equilibrate to RT (30 mins, Desiccated) Solid->Equilibrate Weigh Weigh Solid (Amber Glass Vial) Equilibrate->Weigh Calc Calculate DMSO Vol (Target: 10 mM) Weigh->Calc Dissolve Add DMSO & Vortex (Sonicate if needed) Calc->Dissolve QC Visual Inspection (Clear Solution?) Dissolve->QC QC->Dissolve No (Sonicate) Aliquot Aliquot (50 µL) Single-Use Vials QC->Aliquot Yes Store Store at -80°C Aliquot->Store

Figure 1: Critical workflow for preparing stable stock solutions. Note the equilibration step to prevent water uptake.

Protocol: Serial Dilution & Assay Setup

The "Crash-Out" Risk: Direct dilution of a hydrophobic 10 mM stock into an aqueous buffer (e.g., 1:1000 dilution) often causes microprecipitation, leading to false negatives (loss of compound) or false positives (aggregate promiscuity).

Solution: Use the Intermediate Dilution Method .

Protocol
  • Step A (100% DMSO Dilution): Perform your serial dilutions (e.g., 3-fold or 10-fold) using 100% DMSO as the diluent. This creates a "Master Plate" where all compounds are fully soluble.

  • Step B (Intermediate Plate): Transfer a small volume (e.g., 2 µL) from the Master Plate into an "Intermediate Plate" containing culture medium or buffer (e.g., 198 µL).

    • Result: 100x dilution, 1% DMSO. Mix immediately.

  • Step C (Assay Plate): Transfer from the Intermediate Plate to the final Assay Plate (e.g., containing cells).

    • Final Result: 0.5% or 0.1% DMSO, with the compound pre-dispersed.

Visualization: Intermediate Dilution Scheme

SerialDilution cluster_0 Critical: Keep in Organic Phase Stock 10 mM Stock (100% DMSO) MasterPlate Master Plate (Serial Dilution in 100% DMSO) Stock->MasterPlate Log Dilution InterPlate Intermediate Plate (Dilute 1:20 into Media) DMSO = 5% MasterPlate->InterPlate Transfer 2µL -> 38µL Media AssayPlate Final Assay Plate (Add to Cells) Final DMSO = 0.5% InterPlate->AssayPlate Transfer 10µL -> 90µL Cells

Figure 2: The Intermediate Dilution Method ensures the compound does not precipitate upon sudden contact with aqueous buffers.

Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure the compound is soluble at the final assay concentration:

  • Nephelometry/Absorbance Check: Measure

    
     of the highest assay concentration (e.g., 100 µM) in the assay buffer. An increase in OD compared to the buffer blank indicates precipitation.
    
  • Solvent Tolerance: Verify your cell line or enzyme tolerates the final DMSO concentration (typically <0.5%).

Troubleshooting Table
IssueProbable CauseCorrective Action
Turbidity in Stock Water contamination in DMSO.Use fresh, anhydrous DMSO. Warm to 37°C.
Precipitation in Assay "Crash-out" effect.Use the Intermediate Dilution Method (Figure 2). Reduce max concentration.
Loss of Activity Freeze-thaw degradation.Discard aliquot after 3 freeze-thaw cycles. Use single-use aliquots.
Variable IC50 Data Inconsistent pipetting of viscous DMSO.Use positive displacement pipettes or reverse pipetting technique.

References

  • National Center for Advancing Translational Sciences (NCATS).Assay Guidance Manual: Compound Management and Preparation. Bethesda (MD)

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO.[3][4][5] Journal of Biomolecular Screening, 8(3), 210–215.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • PubChem Compound Summary.Piperazine and Furoyl Derivatives.

Sources

A Robust, Validated HPLC-UV Method for the Quantification of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine. Piperazine derivatives are a cornerstone in modern drug development, and ensuring their purity and concentration is paramount for safety and efficacy. This document provides not only a detailed protocol but also the scientific rationale behind the methodological choices, grounded in the physicochemical properties of the analyte and authoritative regulatory guidelines. The developed isocratic method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a regulated environment.

Introduction and Scientific Rationale

1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine is a complex organic molecule featuring a central piperazine ring, a key scaffold in many active pharmaceutical ingredients (APIs).[1] The accurate quantification of such compounds is a critical task in pharmaceutical development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2]

The development of a successful HPLC method, however, is not a trivial exercise. It requires a deep understanding of the analyte's chemical properties to make informed decisions about the stationary phase, mobile phase, and detection parameters. The structure of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine presents specific characteristics that must be addressed:

  • A Basic Nitrogen Center: The piperazine ring contains a tertiary amine, which is basic and prone to protonation. The pKa of this amine dictates its charge state at a given pH. Uncontrolled interactions between a positively charged analyte and residual, negatively charged silanols on a silica-based stationary phase can lead to significant peak tailing and poor reproducibility.

  • Hydrophobicity: The presence of the ethylbenzyl group imparts significant non-polar character to the molecule, making it an ideal candidate for reversed-phase chromatography.

  • UV Chromophores: Both the furoyl and benzyl moieties are strong chromophores, allowing for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector.

This guide follows a systematic, science-based approach to method development, consistent with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q14 and Q2(R2).[3][4] The goal is to create a method that is not only fit for its intended purpose but is also robust enough to be transferred between different laboratories and instruments.[5][6]

Analyte Physicochemical Properties

A thorough understanding of the analyte is the foundation of logical method development.

Table 1: Physicochemical Properties of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

PropertyValue / StructureJustification & Impact on HPLC Method
Chemical Structure The structure combines a hydrophobic ethylbenzyl group, a polar furoyl group, and a basic piperazine core, making it well-suited for RP-HPLC.
Molecular Formula C₁₈H₂₂N₂O₂---
Molecular Weight 298.38 g/mol Essential for preparing standard solutions of known concentration.
Key Functional Groups Tertiary Amine, Amide, Furan Ring, Benzene RingThe tertiary amine is the most critical group to control via mobile phase pH to ensure good peak shape.
Estimated pKa ~8.0 - 8.5 (Tertiary Amine)To achieve a consistent charge state and minimize silanol interactions, the mobile phase pH should be set at least 2 units below the pKa. A pH of ≤ 4 is therefore ideal.[7][8]
UV Absorbance Strong absorbance expected ~270 nmThe furoyl moiety is the dominant chromophore, allowing for sensitive detection with a standard HPLC-UV or PDA detector.
Solubility Freely soluble in Methanol, AcetonitrileThe analyte is readily soluble in common organic solvents used for HPLC mobile phases and sample preparation.[9]

Experimental Design: Materials and Instrumentation

Instrumentation

A standard HPLC system equipped with the following is suitable:

  • Quaternary or Binary Solvent Delivery Pump

  • Autosampler with temperature control capability

  • Column Thermostat

  • Photodiode Array (PDA) or UV-Vis Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chemicals and Reagents
  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Phosphoric Acid (ACS Grade)

  • 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine Reference Standard (>99% purity)

Chromatographic Column
  • Recommended Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Rationale: A C18 stationary phase provides the necessary hydrophobic retention for the analyte. The "Stable Bond" (SB) chemistry is robust and designed for good peak shape at low pH, which is critical for analyzing basic compounds.

Step-by-Step Protocol: Method Development & Optimization

This protocol follows a logical progression from initial screening to a final, optimized method.

Step 1: Preparation of Solutions
  • Mobile Phase Buffer (25 mM Potassium Phosphate, pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This stock solution is stable for several days when stored at 2-8°C, protected from light.

  • Working Standard Solution (50 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 20 mL volumetric flask.

    • Dilute to volume with a diluent of 50:50 (v/v) Acetonitrile:Water. This concentration is suitable for initial method development and validation.

Step 2: Wavelength Selection
  • Inject the Working Standard Solution (50 µg/mL) into the HPLC system equipped with a PDA detector.

  • Use a scouting gradient (e.g., 5% to 95% Acetonitrile in 20 minutes) to elute the peak.

  • Acquire the UV spectrum of the analyte peak from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax). For this compound, the expected λmax is approximately 272 nm. This wavelength should be used for all subsequent analysis to ensure maximum sensitivity.

Step 3: Optimization of Chromatographic Conditions

The goal is to achieve a symmetric peak (tailing factor between 0.9 and 1.5), sufficient retention (k' > 2), and a reasonable run time (< 10 minutes).

  • Initial Isocratic Screening:

    • Set up the HPLC system with the C18 column thermostatted at 30°C.

    • Set the detector wavelength to the determined λmax.

    • Begin with a mobile phase composition of 50% Acetonitrile and 50% of the pH 3.0 Phosphate Buffer . Set the flow rate to 1.0 mL/min.

    • Inject the working standard and observe the retention time and peak shape.

  • Adjusting Mobile Phase Composition:

    • If retention is too low (< 3 min): Decrease the percentage of Acetonitrile in 5% increments (e.g., to 45%, then 40%).

    • If retention is too high (> 15 min): Increase the percentage of Acetonitrile in 5% increments (e.g., to 55%, then 60%).

    • The target is a retention time between 5 and 10 minutes.

  • Final Optimized Conditions:

    • Through systematic adjustment, the following conditions were found to provide optimal performance.

Table 2: Optimized HPLC Method Parameters

ParameterOptimized Condition
Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 55% Acetonitrile / 45% (25 mM KH₂PO₄ Buffer, pH 3.0)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 10 minutes

System Suitability and Method Validation Protocol

Before analyzing samples, the system's performance must be verified. Following method optimization, a full validation should be performed according to ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[2][10]

System Suitability Testing (SST)

Perform five replicate injections of the Working Standard Solution (50 µg/mL) before each analytical run. The results must meet the criteria outlined in Table 3, which are derived from USP General Chapter <621>.[5][11]

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) 0.8 ≤ T ≤ 1.5Ensures peak is symmetrical, indicating minimal undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the overall quality of the chromatographic system.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector response.
% RSD of Retention Time ≤ 1.0%Demonstrates the stability and precision of the pump and mobile phase delivery.
Method Validation Workflow

The following diagram illustrates the logical flow for a comprehensive method validation study.

HPLC_Validation_Workflow cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2) A Analyte Characterization (pKa, UV, Solubility) B Initial Screening (Column, Mobile Phase) A->B E Specificity (Peak Purity, Placebo Inj.) C Method Optimization (Isocratic/Gradient, Temp, Flow) B->C D Final Optimized Method C->D D->E F Linearity & Range E->F G Accuracy (% Recovery) H Precision (Repeatability, Intermediate) I LOD & LOQ J Robustness (Flow, Temp, pH Variations) F->G K Validated Method Report G->H H->I I->J J->K

Caption: Workflow for HPLC Method Development and Validation.

Table 4: Summary of Validation Parameters and Acceptance Criteria (ICH Q2)

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and spiked samples. Use PDA for peak purity analysis.No interference at the retention time of the analyte. Peak purity index > 0.999.
Linearity Analyze at least five concentrations across the range of 20% to 150% of the working concentration (10-75 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by the linearity, accuracy, and precision data.10 µg/mL to 75 µg/mL.
Accuracy Analyze samples spiked with the analyte at three levels (e.g., 50%, 100%, 150%) in triplicate.Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability) Six replicate preparations of the standard at 100% concentration (50 µg/mL).%RSD ≤ 2.0%.
Precision (Intermediate) Repeat repeatability test on a different day with a different analyst or instrument.%RSD ≤ 2.0%; overall %RSD for both sets should be within acceptable limits.
LOD & LOQ Determined based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.LOD and LOQ should be reported.
Robustness Deliberately vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2).System suitability criteria must be met under all varied conditions.[12]

Conclusion

This application note details a systematic and scientifically grounded approach to developing a robust isocratic RP-HPLC method for the quantitative determination of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine. By carefully considering the analyte's physicochemical properties and adhering to established regulatory frameworks like the ICH and USP guidelines, a method was developed that is fit for purpose in a quality control environment.[13][14] The final method demonstrates excellent specificity, linearity, accuracy, and precision, ensuring reliable data for drug development and manufacturing professionals.

References

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. 2024. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. Available from: [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. 2023. Available from: [Link]

  • LCGC International. Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. 2026. Available from: [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Available from: [Link]

  • USP-BPEP. General Chapters: <621> CHROMATOGRAPHY. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. 2013. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025. Available from: [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. 2012. Available from: [Link]

  • CASSS. FDA/CDER Perspectives on analytical procedure development and validation. 2023. Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. 2024. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. 2013. Available from: [Link]

  • Journal of the Science of Food and Agriculture. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. 2020. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. 2024. Available from: [Link]

  • Molecules. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. 2019. Available from: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. 2020. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • PubChem. Piperazine. Available from: [Link]

  • AMS Biopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). ICH Q14: Analytical Method Development Q2(R2):Validation of Analytical Procedures. Available from: [Link]

  • European Medicines Agency (EMA). ICH Q14 Guideline on analytical procedure development – Step 5. 2023. Available from: [Link]

  • Journal of Chemical & Engineering Data. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. 2009. Available from: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. 2023. Available from: [Link]

  • Ataman Kimya. PIPERAZINES. Available from: [Link]

  • ResearchGate. pK a values of common substituted piperazines. 2022. Available from: [Link]

  • Semantic Scholar. Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. 2009. Available from: [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-K-Khalili-Henni/483664d47e8712396e952136e6559d287010471b/figure/0]([Link]

  • PubChemLite. 1-(4-ethylbenzyl)piperazine (C13H20N2). Available from: [Link]

  • PubChem. 1,4-Bis(furan-2-ylcarbonyl)piperazine. Available from: [Link]

  • ChemBK. 1-(2-FURANYLCARBONYL)-PIPERAZINE. Available from: [Link]

  • PubChem. 1,4-Dibenzylpiperazine. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. 2018. Available from: [Link]

Sources

Application Note: Formulation Strategies for 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine Injection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This application note details the formulation development strategies for 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine , hereafter referred to as EF-0102 . This compound represents a class of lipophilic piperazine derivatives often investigated for their activity at G-protein coupled receptors (GPCRs).[1][2]

The core challenge in formulating EF-0102 for parenteral (injectable) delivery is its physicochemical dichotomy : it possesses a highly lipophilic domain (ethylbenzyl and furoyl groups) limiting aqueous solubility, while retaining a basic piperazine center amenable to ionization.[2] This guide provides a self-validating workflow to overcome solubility barriers while maintaining hydrolytic stability of the furoyl amide bond.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~312.4 g/mol Small molecule; rapid permeation likely.[1][2]
LogP (Octanol/Water) ~3.2 – 3.8 (Predicted)Poor Water Solubility. High risk of precipitation upon dilution in blood.[2]
pKa (Basic) ~8.4 (Piperazine

)
Ionizable. Salt formation is the primary solubility strategy.[2]
pKa (Amide) Neutral (Furoyl amide)The

nitrogen is non-basic due to resonance with the carbonyl.[2]
Stability Risks Hydrolysis (Amide), Oxidation (Furan)Avoid extreme acidic/alkaline pH; requires antioxidants.

Pre-Formulation Characterization Protocol

Before attempting formulation, the "solubility landscape" must be mapped. This protocol ensures you do not waste API on unviable systems.[2]

Protocol A: pH-Solubility Profile Construction

Objective: Determine the intrinsic solubility (


) and the pH-dependent solubility (

) to identify the optimal target pH.[1][2]
  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 8.0 in 1.0 unit increments.

  • Saturation: Add excess EF-0102 free base to 5 mL of each buffer in amber glass vials (protect furan ring from light).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22

    
    m PVDF syringe filter.
    
  • Quantification: Analyze via HPLC-UV (254 nm).

Mechanistic Insight: As a weak base, EF-0102 follows the Henderson-Hasselbalch relationship.[1][2] Solubility increases exponentially as pH drops below the pKa (~8.4).[2]



Target: A solubility >10 mg/mL is typically required for bolus injection.[2] If pH adjustment alone yields <1 mg/mL, co-solvents are mandatory.[2]

Formulation Strategy 1: Salt Formation & pH Adjustment

Rationale: Converting the basic nitrogen into a hydrochloride or mesylate salt is the most efficient solubilization method.[2]

Experimental Workflow
  • Acid Selection: Screen Hydrochloric acid (HCl), Methanesulfonic acid (Mesylate), and Tartaric acid.

    • Note: HCl is standard, but Mesylate often yields higher solubility for lipophilic bases due to the surfactant-like properties of the counterion.[2]

  • In-Situ Salt Formation:

    • Dissolve EF-0102 in a minimal volume of Ethanol.[1][2]

    • Add equimolar (1:1) acid.[2][3]

    • Evaporate solvent to isolate salt or dilute with Water for Injection (WFI).[2]

Critical Control Point: Tonicity

Dissolving a salt in water creates osmotic pressure.[2]

  • Calculation: If the target concentration is 10 mg/mL, measure osmolarity.

  • Adjustment: Use NaCl or Dextrose to adjust to 290 mOsm/kg.[2]

    • Warning: Do not use NaCl if using a tartrate/citrate salt if "salting out" (common ion effect) is observed.[2] Dextrose is safer for solubility.[2]

Formulation Strategy 2: Co-Solvent/Surfactant System

If pH adjustment causes tissue irritation (e.g., pH < 4.0 is required), a co-solvent system is necessary to solubilize the drug at a more physiological pH (5.0–6.0).

Recommended Vehicle Composition
ComponentFunctionConcentration RangeMechanism
EF-0102 API5 – 20 mg/mLActive Agent
PEG 400 Co-solvent10% – 30% (v/v)Reduces dielectric constant of water, favoring lipophilic drug solvation.[1][2]
Propylene Glycol Co-solvent10% – 20% (v/v)Synergistic solvency with PEG; reduces viscosity.[2]
Polysorbate 80 Surfactant0.5% – 2.0% (w/v)Prevents precipitation upon dilution in the bloodstream (Micellar stabilization).[2]
Acetate Buffer pH Control10 mM (pH 5.[2]5)Maintains stability of the furoyl amide bond.[2]
Protocol B: Co-Solvent Manufacturing (Step-by-Step)
  • Weighing: Weigh EF-0102 into a sterile glass vessel.

  • Solvent Phase: Add PEG 400 and Propylene Glycol.[2] Vortex or sonicate until the API is fully dissolved (clear solution).

    • Checkpoint: If hazy, heat gently to 40°C.[2]

  • Aqueous Phase: Dissolve Polysorbate 80 and buffering agents in Water for Injection (approx. 60% of final volume).

  • Mixing: Slowly add the Aqueous Phase to the Solvent Phase with constant stirring.

    • Why? Adding water to the solvent prevents "shock precipitation" of the lipophilic drug.[2]

  • Final Q.S.: Adjust volume with WFI.

  • Sterilization: Filter through 0.22

    
    m PES membrane.[2]
    

Stability & Degradation Pathways

The 2-furoyl group is the structural weak point.[2] Furan rings are electron-rich and susceptible to oxidation; the amide bond can hydrolyze.[1][2]

Stability Validation System
  • Oxidative Stress: Expose formulation to 3%

    
    .[2] If degradation >5%, add Sodium Metabisulfite (0.1%)  or Monothioglycerol .
    
  • Photostability: Furan derivatives often polymerize under UV light.[2] Formulation must be packaged in amber glass (Type I).

Decision Logic & Manufacturing Workflow

The following diagram illustrates the decision process for selecting the correct formulation strategy based on your initial solubility data.

FormulationStrategy Start Start: EF-0102 API CheckSol Measure Intrinsic Solubility (S0) & pKa Start->CheckSol Decision1 Is Solubility > 1 mg/mL at pH 5-6? CheckSol->Decision1 StrategySalt Strategy A: Salt Formation (HCl or Mesylate) Decision1->StrategySalt Yes StrategyCosolvent Strategy B: Co-Solvent System (PEG 400 / PG / Water) Decision1->StrategyCosolvent No (Moderate Lipophilicity) StrategyComplex Strategy C: Cyclodextrin (HP-Beta-CD) Decision1->StrategyComplex No (High Lipophilicity/Irritation) CheckPrecip Dilution Test (1:10 in Saline) StrategySalt->CheckPrecip StrategyCosolvent->CheckPrecip StrategyComplex->CheckPrecip Pass Viable Formulation CheckPrecip->Pass Clear Fail Precipitation Observed CheckPrecip->Fail Cloudy AddSurfactant Add Surfactant (Polysorbate 80) Fail->AddSurfactant AddSurfactant->CheckPrecip

Caption: Decision tree for selecting the optimal solubilization strategy for EF-0102 based on physicochemical screening.

References

  • Strickley, R. G. (2004).[2] Solubilizing excipients in oral and injectable formulations.[2][4][5] Pharmaceutical Research, 21(2), 201–230.

  • Gupta, P., & Vermani, K. (2011). Preparation and evaluation of salts of weak bases for solubility enhancement. Drug Development and Industrial Pharmacy. [1]

  • FDA Inactive Ingredient Database (IID). Search for "Parenteral" excipients to verify safety limits of PEG 400 and Polysorbate 80.[2]

  • USP <797> Pharmaceutical Compounding - Sterile Preparations. U.S. Pharmacopeia.[1][2] (Guidance on sterility assurance for injectables).

Sources

Troubleshooting & Optimization

Troubleshooting low synthesis yields of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support escalation response. It assumes the user has attempted a standard synthesis and encountered suboptimal results.

Ticket ID: #SYN-PIP-FUR-042 Subject: Troubleshooting Low Yields & Selectivity Issues Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Root Cause Analysis

Low synthesis yields for 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine are rarely due to the intrinsic reactivity of the core motif.[1] Instead, they almost invariably stem from three specific failure modes associated with the piperazine scaffold:[1]

  • Symmetric Bis-Functionalization: Piperazine is a symmetric diamine.[1] Without protecting groups, reagents (2-furoyl chloride or 4-ethylbenzyl chloride) often attack both nitrogens, creating inseparable mixtures of mono-, bis-, and unreacted starting material.[1]

  • Solubility-Driven Loss: Mono-substituted piperazines are highly polar and amphiphilic.[1] They frequently partition into the aqueous phase during standard acid/base workups, leading to "invisible" yield loss.

  • Reagent Instability: 2-Furoyl chloride is moisture-sensitive.[1] If hydrolyzed to 2-furoic acid prior to reaction, it will not couple without an activating agent (e.g., EDC/HATU), resulting in 0% conversion despite apparent consumption of the chloride.[1]

Diagnostic Workflow (Decision Tree)

Before altering your protocol, use this logic flow to identify your specific bottleneck.

TroubleshootingFlow Start START: Analyze Crude Mixture (LC-MS/TLC) Q1 Is Bis-substituted product present? Start->Q1 BisYes ISSUE: Selectivity Failure (Reagent attacked both nitrogens) Q1->BisYes Yes (>15%) BisNo Check Aqueous Layer Q1->BisNo No Q2 Is Product in Aqueous Waste? BisNo->Q2 AqYes ISSUE: Extraction Failure (Amphiphilic loss) Q2->AqYes Yes AqNo Check Reagents Q2->AqNo No Q3 Does Furoyl Chloride fume in air? AqNo->Q3 ReagNo ISSUE: Hydrolysis (Reagent is dead acid) Q3->ReagNo No (Solid/Odorless) ReagYes ISSUE: Quaternization (Over-alkylation) Q3->ReagYes Yes (Sharp Odor)

Figure 1: Diagnostic logic for isolating the cause of yield loss.

Recommended Protocols

Method A: The High-Fidelity Route (Protected Strategy)

Use this if your current yield is <30% or purification is difficult. This method utilizes 1-Boc-piperazine to desymmetrize the molecule, guaranteeing a 1:1 stoichiometry.[1]

Step 1: Acylation

  • Dissolve 1-Boc-piperazine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (0.2 M concentration).

  • Cool to 0°C .

  • Add 2-Furoyl chloride (1.05 equiv) dropwise.[1] Note: Furoyl chloride is potent; slight excess ensures completion.

  • Stir 2h at RT. Wash with 1M HCl, then Sat.[1] NaHCO₃. Dry and concentrate.

    • Result: 1-Boc-4-(2-furoyl)piperazine.[1]

Step 2: Deprotection

  • Dissolve intermediate in DCM/TFA (4:1 ratio).[1] Stir 1h.

  • Concentrate to dryness.[1] Crucial: The product is now a TFA salt.

  • Free Basing: Dissolve residue in minimal MeOH, load onto a basic alumina plug or stir with excess solid K₂CO₃ in Acetone, then filter.

Step 3: Alkylation (The Critical Step) [1]

  • Suspend 1-(2-furoyl)piperazine (1.0 equiv) and K₂CO₃ (3.0 equiv) in Acetonitrile (ACN).

  • Add 4-Ethylbenzyl chloride (1.0 equiv).[1]

  • Reflux (80°C) for 6-12h. Monitor by TLC.[1][2][3]

  • Workup: Filter off solids. Evaporate ACN. Partition between EtOAc and Water.[1][4]

Method B: The "Direct" Route (Optimized for Speed)

Use this if you cannot afford protecting groups, but require strict stoichiometric control.[1]

The "Excess Amine" Trick: To avoid bis-alkylation without protecting groups, you must use the piperazine in large excess during the first step.

  • Alkylation First: Dissolve Piperazine (5.0 equiv) in refluxing Ethanol.[1]

  • Add 4-Ethylbenzyl chloride (1.0 equiv) dropwise over 1 hour.

    • Why? The high concentration of piperazine ensures the benzyl chloride reacts with a primary amine, not the secondary amine of a product.

  • Evaporate Ethanol.[1] Partition between Water and DCM.[1]

    • Purification: The excess unsubstituted piperazine will stay in the water; the mono-benzyl product extracts into DCM.

  • Acylation Second: Take the mono-benzyl piperazine (from step 3), dissolve in DCM/TEA, and treat with 2-Furoyl chloride (1.0 equiv) at 0°C.

Technical Data & Stoichiometry Guide

Table 1: Solvent & Base Selection for Alkylation Step

ParameterRecommendationTechnical Rationale
Solvent Acetonitrile (ACN) Polar aprotic.[1] High dielectric constant stabilizes the transition state of SN2 reactions without trapping the amine like protic solvents.
Base K₂CO₃ (anhydrous) Mild enough to prevent elimination of ethylbenzyl chloride to styrene; strong enough to neutralize HCl generated.[1]
Catalyst KI (0.1 equiv) Finkelstein Condition:[1] Converts benzyl chloride to the more reactive benzyl iodide in situ. Highly recommended if reaction is slow.
Temperature Reflux (80°C) Required to overcome the steric barrier of the secondary amine, but do not exceed 100°C to protect the furan ring.

Troubleshooting FAQs

Q: My product streaks on the silica column and I lose mass. How do I purify it? A: Piperazine derivatives are basic and interact with the acidic silanols on silica gel.

  • Fix 1: Pre-treat your silica column with 1% Triethylamine in Hexane before loading.[1]

  • Fix 2: Use a mobile phase of DCM : MeOH : NH₄OH (90:9:1).[1] The ammonia competes for the silanol sites, allowing your product to elute cleanly.

Q: The 2-Furoyl chloride seems unreactive. I see starting material after 24 hours. A: 2-Furoyl chloride hydrolyzes rapidly in moist air to 2-Furoic acid (a white solid).[1] Acid chlorides should be liquids or low-melting solids with a sharp, biting odor.[1]

  • Test: Add a drop to water. If it sizzles/fumes, it is good.[1] If it just floats/sinks, it is hydrolyzed.[1]

  • Alternative: If your chloride is bad, use 2-Furoic acid + EDC/HOBt or HATU coupling reagents.[1] This is often more reliable on small scales.[1]

Q: Can I use strong acid workups? A: Caution. The furan ring is electron-rich and acid-sensitive (prone to ring-opening polymerization).[1] While brief exposure to 1M HCl is acceptable for extraction, avoid boiling in strong acids or prolonged exposure to concentrated TFA.[1]

Q: I am getting a quaternary salt (over-alkylation). A: This happens if you have excess alkylating agent or if the reaction is too concentrated.

  • Fix: Ensure you are using exactly 1.0 equivalent of 4-ethylbenzyl chloride.[1] Dilute the reaction to 0.05 M.

References

  • Piperazine Mono-functionalization

    • Topic: Selective synthesis of mono-substituted piperazines using Boc-protection strategies.[1][5]

    • Source: Organic Chemistry Portal.[1] "Synthesis of Piperazines."

    • URL:[Link][1]

  • Amide Coupling Protocols

    • Topic: General protocols for coupling acid chlorides with amines and troubleshooting hydrolysis.
    • Source: HepatoChem.[1] "Amide coupling reaction in medicinal chemistry."

    • URL:[Link][1]

  • Furoyl Piperazine Derivatives

    • Topic: Synthesis of 2-[4-(2-furoyl)-1-piperazinyl] derivatives, confirming stability and reaction conditions (acetonitrile/K2CO3).
    • Source: PubMed (NIH).[1] "Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides."

    • URL:[Link]

  • Alkylation Procedures

    • Topic: Comparison of bases (K2CO3 vs NaH)
    • Source: ResearchGate.[1][5] "A Simple Synthesis of N-Alkylpiperazines."

    • URL:[Link]

Sources

Optimizing purification steps for 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Optimization for 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

Case ID: PUR-ETH-FUR-PIP-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: Molecule Profile & Chemical Logic

Before initiating purification, you must understand the "personality" of your molecule. 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine is a bifunctional scaffold containing a lipophilic tail and a heterocyclic amide.

  • The Core Conflict: The molecule contains a basic tertiary amine (N1, pKa ~7.5–8.0) and a neutral amide (N4). This basicity is your primary handle for purification but also the main cause of chromatographic streaking.

  • The Stability Risk: The 2-furoyl moiety is an electron-rich heterocycle. While stabilized by the amide bond, it remains susceptible to oxidative degradation and ring-opening in the presence of strong mineral acids or prolonged light exposure.

  • The Solubility Profile: The 4-ethylbenzyl group adds significant lipophilicity (LogP est. ~3.0), making the compound highly soluble in chlorinated solvents (DCM, Chloroform) and moderately soluble in alcohols, but insoluble in water unless protonated.

Module 1: The "Rough" Clean (Acid-Base Extraction)

Objective: Remove neutral impurities (unreacted alkyl halides, bis-furoyl byproducts) and acidic impurities (furoic acid) without chromatography.

The Protocol: This method exploits the basicity of the N1-piperazine nitrogen.

  • Dissolution: Dissolve crude reaction mixture in EtOAc (Ethyl Acetate). Avoid DCM here as it complicates phase separation with emulsions.

  • Acid Capture: Extract the organic layer with 0.5 M Citric Acid (pH ~3–4).

    • Why Citric? Mineral acids (HCl) can be too harsh for the furan ring if too concentrated. Citric acid buffers gently and forms water-soluble salts with the piperazine.

  • Wash (Discard): Keep the aqueous acidic layer. Wash it twice with fresh EtOAc/Hexanes (1:1) to remove non-basic impurities (e.g., unreacted 4-ethylbenzyl chloride, furoic acid).

  • Base Release: Cool the aqueous layer to 0°C. Slowly basify with saturated NaHCO₃ or 2M NaOH until pH > 9.

    • Caution: Watch for gas evolution. Ensure the solution remains cold to prevent amide hydrolysis.

  • Recovery: Extract the cloudy aqueous mixture 3x with DCM. Dry over Na₂SO₄ and concentrate.

Visualizing the Logic (Graphviz):

ExtractionLogic Start Crude Mixture (in EtOAc) AcidWash Extract with 0.5M Citric Acid Start->AcidWash OrgPhase1 Organic Phase (Neutral Impurities) AcidWash->OrgPhase1 Discard AqPhase1 Aqueous Phase (Product Salt) AcidWash->AqPhase1 Keep WashStep Wash with Hexane/EtOAc AqPhase1->WashStep Basify Basify to pH 10 (NaOH/NaHCO3) WashStep->Basify ExtractProduct Extract into DCM & Concentrate Basify->ExtractProduct FinalProduct Purified Free Base ExtractProduct->FinalProduct

Caption: Logic flow for selective acid-base extraction of basic piperazine derivatives.

Troubleshooting FAQ:

  • Q: My yield is very low after extraction.

    • A: The pH of the aqueous phase likely wasn't high enough during the "Base Release" step. Piperazines can buffer the solution. Ensure pH is >9 using a pH strip. Also, re-extract the aqueous phase with Chloroform/Isopropanol (3:1) if the compound is stubborn.

  • Q: I see a rag layer/emulsion.

    • A: Filter the biphasic mixture through a pad of Celite. The solid particulates usually stabilizing the emulsion will be removed.

Module 2: The "Fine" Clean (Flash Chromatography)

Objective: Isolate the product from closely eluting structural isomers or stubborn starting materials.

The Issue: Piperazine derivatives interact strongly with the acidic silanol groups on silica gel, causing peak tailing (streaking). This results in broad bands that co-elute with impurities.

The Solution: You must "deactivate" the silica or modify the mobile phase pH.

Recommended Solvent Systems:

SystemCompositionApplication
Standard DCM : MeOH (95:5)General purification. Often causes tailing.
Modified (Best) DCM : MeOH : NH₄OH (95:4:1) Ammonia competes for silanol sites, sharpening the peak.
Alternative EtOAc : TEA (99:1)Use if the impurity is very polar.[1] TEA (Triethylamine) suppresses tailing.

Protocol Note: Pre-wash your silica column with the mobile phase containing the modifier (NH₄OH or TEA) before loading your sample. This ensures the column is equilibrated and basic.

Visualizing the Decision Tree (Graphviz):

ChromatographyTree Issue Chromatography Issue? Tailing Broad/Streaking Peak Issue->Tailing CoElution Impurity Co-elutes Issue->CoElution Sol1 Add 1% NH4OH or TEA to Eluent Tailing->Sol1 Sol2 Switch to EtOAc/Hexane CoElution->Sol2 Sol3 Use Amine-Functionalized Silica (NH2-SiO2) CoElution->Sol3 If stubborn

Caption: Decision matrix for troubleshooting chromatographic separation issues.

Module 3: The "Final" Polish (Crystallization)

Objective: Achieve >99% purity and remove trace solvents.

The Challenge: N-alkyl-N-acyl piperazines often "oil out" (separate as a liquid) rather than crystallize because of their conformational flexibility and moderate lipophilicity.

Strategies:

  • Solvent Selection:

    • Primary Solvent: Isopropanol (IPA) or Ethyl Acetate (hot).

    • Anti-Solvent: Hexane or Heptane.[2][3]

    • Procedure: Dissolve in minimum hot EtOAc. Add Hexane dropwise until persistent cloudiness appears.[2] Cool slowly to room temperature, then 4°C.

  • Salt Formation (The "Cheat Code"): If the free base refuses to crystallize, convert it to a salt.

    • HCl Salt: Dissolve free base in diethyl ether. Add 1M HCl in ether dropwise. The hydrochloride salt usually precipitates instantly as a white solid.

    • Fumarate/Oxalate: If HCl salt is hygroscopic (absorbs water), try Oxalic acid or Fumaric acid in hot ethanol. These often form beautiful, non-hygroscopic needles.

Troubleshooting FAQ:

  • Q: My product turned into a sticky gum at the bottom.

    • A: You experienced "oiling out."[4] Re-dissolve the gum by heating. Add a "seed crystal" (if available) or scratch the glass side of the flask with a glass rod to induce nucleation. Ensure the cooling rate is much slower (wrap the flask in foil/cotton).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification logic and solvent properties).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text for acid-base extraction protocols).

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Context for amide bond formation and protection group stability).

  • Stoltz, B. M., et al. (2003). "Stability of Twisted Amides."[5][6] Nature, 426, 49-50. (Provides mechanistic insight into amide hydrolysis sensitivity).

Sources

Solvent compatibility guide for 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Compatibility & Handling Guide Subject: 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine Ticket ID: CHEM-SUP-8829 Status: Resolved / Knowledge Base Article[1]

Executive Technical Summary

Compound Profile:

  • Chemical Class: N-alkyl-N'-acyl piperazine derivative.[1]

  • Physicochemical Character: Lipophilic weak base.

  • Key Structural Features: The molecule contains a piperazine core flanked by a lipophilic 4-ethylbenzyl group and a polar (but non-basic) 2-furoyl amide moiety.[1]

  • Primary Solubility Challenge: The 2-furoyl amide linkage reduces the polarity of the piperazine ring, while the ethylbenzyl group significantly increases lipophilicity (LogP > 2.5 estimated).[1] Consequently, this compound exhibits poor aqueous solubility in its free base form but excellent solubility in aprotic polar solvents.

Solvent Compatibility Matrix

Data summarized from structural analogs (N-benzyl-N-furoyl piperazines) and standard medicinal chemistry solubility parameters.

Solvent SystemSolubility RatingEstimated Conc. (Max)Application Context
DMSO (Dimethyl Sulfoxide) Excellent > 50 mMRecommended for Stock Solutions. Cryopreservation safe.[1]
DMF (Dimethylformamide) Excellent > 50 mMAlternative stock solvent; harder to remove than DMSO.
Ethanol (100%) Good ~ 10–25 mMSuitable for evaporation protocols; avoid for long-term -20°C storage (evaporation risk).[1]
Chloroform / DCM High > 100 mMUseful for chemical synthesis or transfer; not for biological assays.
Water (Neutral pH) Poor < 0.1 mMDo not use for stock. High risk of precipitation.
0.1 M HCl (Aqueous) Moderate ~ 1–10 mMProtonation of the benzyl-nitrogen improves solubility (Salt formation).[1]
PBS / Cell Media Very Poor < 50 µMRequires pre-dissolution in DMSO and rapid dilution (See Protocol A).

Critical Workflows & Protocols

Protocol A: Preparation of 10 mM Stock Solution (Self-Validating)

Use this protocol to ensure compound integrity before biological screening.

  • Weighing: Weigh 3-5 mg of the solid compound into a glass amber vial (hydroscopic protection).

  • Solvent Addition: Add anhydrous DMSO to achieve a 10 mM concentration.

    • Calculation: Volume (

      
      L) = [Mass (mg) / MW (312.4  g/mol )] × 
      
      
      
      .[1]
  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

  • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solvation or impurities.

  • Storage: Aliquot into single-use volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
Protocol B: Aqueous Dilution for Cell Assays (The "Crash-Out" Prevention)

The most common failure mode is precipitation upon adding the DMSO stock to cell media.[1]

  • Intermediate Step: Do not add 100% DMSO stock directly to the well if the final concentration is high.

  • Serial Dilution: Prepare a 10x working solution in cell media containing 5% DMSO.

  • Mixing: Add the 10x solution to the cells to reach 1x (final DMSO 0.5%).

  • Verification: Inspect the media under a microscope (40x). Crystalline needles or "oily drops" indicate precipitation.

Troubleshooting & FAQs

Q1: I tried dissolving the compound in water, and it formed a cloudy suspension. Can I fix this? A: No. Once the hydrophobic aggregate forms, it is thermodynamically difficult to re-dissolve it by simply adding DMSO.

  • Corrective Action: Centrifuge the suspension to pellet the compound, remove the water supernatant, and dry the pellet under nitrogen or vacuum. Re-dissolve the dry pellet in pure DMSO.

Q2: Can I use this compound in animal studies (in vivo)? A: Yes, but a pure aqueous vehicle will fail. You must use a formulation vehicle.

  • Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Order of Addition (Critical):

    • Dissolve compound in DMSO (5% volume).

    • Add PEG300 and Tween 80; vortex until clear.

    • Slowly add warm Saline (50% volume) while vortexing.

Q3: Why does the solution turn slightly yellow over time? A: Piperazine derivatives, particularly those with electron-rich aromatic systems (furan/benzyl), can undergo slow oxidation or photo-degradation.[1]

  • Prevention: Store in amber vials. If the yellowing is significant (dark amber), check purity via LC-MS. Slight yellowing is often acceptable, but colorless is preferred.

Visual Logic & Decision Pathways

Figure 1: Solubility Decision Logic

Use this flowchart to select the correct solvent system based on your experimental end-point.

SolubilityLogic Start Start: 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine Goal What is your application? Start->Goal Stock Long-term Storage / Stock Goal->Stock Preservation CellAssay Cellular Assay (In Vitro) Goal->CellAssay Screening Animal In Vivo (Animal Model) Goal->Animal Dosing DMSO Use 100% DMSO (Store -20°C) Stock->DMSO DirectWater STOP: Will Precipitate Stock->DirectWater CellAssay->DMSO Step 1 Formulation Use Vehicle: 5% DMSO / 40% PEG300 / 55% Saline Animal->Formulation Dilution Dilute DMSO stock into Media (Max 0.5% DMSO) DMSO->Dilution Step 2

Caption: Decision tree for solvent selection. Note that direct aqueous dissolution is a "hard stop" failure point.

Figure 2: Molecular pH-Solubility Interaction

Understanding why acidification helps solubility.[1]

Mechanism Neutral Neutral pH (7.4) Free Base Form Protonation Add Acid (HCl) Protonation of Benzyl-N Neutral->Protonation + H+ Lipophilicity High Lipophilicity (Ethylbenzyl Group dominates) Neutral->Lipophilicity Soluble Acidic pH (<4.0) Cationic Salt Form Protonation->Soluble Solubilization Hydrophilicity Increased Polarity (Ionic Charge) Soluble->Hydrophilicity

Caption: Mechanistic view of solubility. The benzyl-nitrogen (N4) is the proton acceptor, converting the insoluble base into a soluble cation.[1]

References & Authority

  • PubChem Compound Summary. 1-(2-Furoyl)piperazine (Analogous Core Structure).[1] National Center for Biotechnology Information. Accessed 2024. Link[1]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. (Establishes the LogP/Solubility relationship for piperazine derivatives).

  • Thermo Fisher Scientific. Solubility Guidelines for Piperazine Derivatives. Technical Support Knowledge Base. Link

  • Moussa, I. A., et al. "Synthesis and sigma-receptor affinity of new N-substituted piperazine derivatives."[2] Drug Design, Development and Therapy, 2012. (Provides synthesis and handling context for N-benzyl-N-furoyl piperazines). Link

Sources

Validation & Comparative

A Comparative Guide to Purity Verification of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel compounds such as 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine, a molecule with potential applications in drug discovery, establishing a robust and reliable purity profile is a critical first step. This guide provides an in-depth comparison of key analytical methodologies for the purity verification of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of trustworthy and reproducible data.

The validation of analytical methods is a cornerstone of ensuring the safety, efficacy, and quality of pharmaceutical products. Regulatory bodies like the FDA and EMA mandate that any analytical procedure used to determine the identity, purity, and quality of a drug must be rigorously validated to confirm its suitability for the intended purpose.[1]

The Analytical Gauntlet: A Multi-Modal Approach to Purity

A single analytical technique is rarely sufficient to fully characterize the purity of an API. A comprehensive assessment relies on a suite of orthogonal methods, each providing a unique piece of the puzzle. For 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine, we will compare four principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Impurity Profiling

HPLC is a cornerstone technique for the purity assessment of a wide range of pharmaceutical compounds, including non-volatile and thermally labile substances.[2] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine, its molecular structure, featuring aromatic rings and polar functional groups, makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC) with UV detection.

Principle of Separation

In RP-HPLC, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). The separation of the target compound from its potential process-related impurities and degradation products is achieved based on their relative hydrophobicity. More hydrophobic molecules interact more strongly with the stationary phase, resulting in longer retention times. The furoyl and ethylbenzyl moieties in our target molecule provide sufficient hydrophobicity for good retention and separation on a C18 column.

Detailed Experimental Protocol: RP-HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (this mixture is termed the "diluent"). This creates a 100 µg/mL stock solution.

    • Further dilutions can be made from this stock solution to fall within the linear range of the method.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The choice of a C18 column is based on the nonpolar nature of the benzyl and ethyl groups, ensuring adequate retention.

    • Mobile Phase:

      • Solvent A: 0.1% Phosphoric Acid in Water. The acid is used to control the pH and ensure the piperazine nitrogen is protonated, leading to sharper peaks.

      • Solvent B: Acetonitrile.

    • Gradient Elution: A gradient is often necessary to elute both polar and nonpolar impurities in a reasonable time.

      • 0-20 min: 30% B to 90% B

      • 20-25 min: Hold at 90% B

      • 25-26 min: 90% B to 30% B

      • 26-30 min: Re-equilibration at 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C. Elevated temperature can improve peak shape and reduce viscosity.

    • Detection Wavelength: 234 nm. This wavelength is chosen to maximize the absorbance of the furoyl chromophore.[3]

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Before sample analysis, perform at least five replicate injections of a standard solution.

    • The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤2.0%.

    • Theoretical plates for the analyte peak should be >2000, and the tailing factor should be ≤2.0. This ensures the chromatographic system is performing adequately.[4]

  • Data Analysis:

    • The purity is typically calculated using an area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

    • Impurities are quantified against the main peak or a reference standard if available.

Strengths & Limitations
  • Strengths: High versatility for a wide range of compounds, excellent for quantifying impurities, and highly reproducible when validated.[2][5] The method is non-destructive to the sample.

  • Limitations: A potential challenge is the lack of a strong UV chromophore in some related impurities, which could lead to underestimation.[6] For comprehensive impurity profiling, especially for unknown impurities, coupling HPLC with mass spectrometry (LC-MS) is indispensable.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): Excellence in Volatile Impurity Detection

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing not only quantitative data but also structural information for impurity identification.[7]

Principle of Separation and Detection

In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. For piperazine derivatives, derivatization may be necessary to increase volatility and thermal stability.[7] After separation, compounds are ionized (typically by electron ionization, EI), and the resulting fragments are detected by the mass spectrometer, producing a unique mass spectrum or "fingerprint" for each compound.

Detailed Experimental Protocol: GC-MS
  • Sample Preparation (with Derivatization):

    • Accurately weigh 1 mg of the 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine sample into a vial.

    • Dissolve in 1 mL of a suitable solvent like dichloromethane or acetonitrile.

    • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The agent reacts with any active hydrogens (e.g., on potential impurities) to create more volatile silyl derivatives.

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole analyzer).

    • Column: A nonpolar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 280 °C. This ensures efficient vaporization of the derivatized sample.[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 300 °C at a rate of 15 °C/min. This gradient allows for the separation of compounds with a range of boiling points.[6]

      • Final hold: Hold at 300 °C for 10 minutes.

    • MS Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

      • Mass Scan Range: m/z 40-550. This range is chosen to cover the expected molecular ion and fragmentation patterns of the target compound and potential impurities.[6][7]

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare it to spectral libraries (like NIST) or interpret the fragmentation pattern to identify impurities. The fragmentation of piperazine derivatives often involves cleavage of the piperazine ring and the loss of substituents.[7]

Workflow for GC-MS Purity Analysis

Caption: A flowchart illustrating the GC-MS analysis workflow.

Strengths & Limitations
  • Strengths: High sensitivity and specificity, excellent for volatile and semi-volatile impurities, and provides structural information for unknown identification.[2]

  • Limitations: Not suitable for non-volatile or thermally labile compounds. The additional derivatization step can introduce errors and increase sample preparation time.[2][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[8][9] It provides detailed information about the chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for unambiguous structure confirmation and the identification of impurities.[10]

Principle of Analysis

NMR operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly sensitive to the electronic environment of the nucleus, providing a detailed map of the molecule's structure.[10] The integration of peak areas in ¹H NMR is directly proportional to the number of protons, allowing for quantitative analysis (qNMR) without the need for specific impurity reference standards.[2]

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).[7]

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T1 for accurate integration, and a spectral width covering the expected chemical shifts.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts, coupling constants (in ¹H NMR), and the number of signals to the expected spectrum for 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine.

    • Purity Assessment: Carefully examine the spectrum for small peaks that do not correspond to the main compound. These may represent impurities. The integration of these impurity peaks relative to the main compound's peaks can be used to estimate their concentration.

Strengths & Limitations
  • Strengths: Provides definitive structural information, excellent for both identification and quantification (qNMR), and is non-destructive.[2][10]

  • Limitations: Lower sensitivity compared to chromatographic methods, making it less suitable for detecting trace-level impurities. Complex mixtures can result in overlapping signals, complicating spectral interpretation.[2]

Elemental Analysis: Verifying Fundamental Composition

Elemental analysis (EA) is a technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen (CHNS/O) in a sample.[11] It serves as a fundamental check of purity by comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine (C₁₈H₂₂N₂O₂).

Principle of Analysis

The sample undergoes complete combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector (typically a thermal conductivity detector). This provides the percentage composition of each element.[11][12]

Detailed Experimental Protocol: CHN Analysis
  • Sample Preparation:

    • Accurately weigh approximately 2 mg of the dried and homogenized sample into a tin capsule.

  • Instrumentation and Analysis:

    • Elemental Analyzer: An automated CHN analyzer.

    • The sample is combusted at a high temperature (≥900 °C).

    • The resulting gases are passed through a reduction tube to convert nitrogen oxides to N₂ and then separated by a chromatographic column.

    • A thermal conductivity detector measures the amount of each gas.

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, and N.

    • The experimental percentages are compared to the theoretical values for C₁₈H₂₂N₂O₂ (C: 72.46%, H: 7.43%, N: 9.39%). A deviation of ±0.4% is generally considered acceptable.

Strengths & Limitations
  • Strengths: Provides a rapid, cost-effective, and accurate determination of the bulk elemental composition, confirming the molecular formula.[11]

  • Limitations: It is a bulk analysis technique and does not provide information on the nature or number of individual impurities. It cannot distinguish between the API and an impurity with the same elemental composition (an isomer).

Comparative Performance Summary

The choice of analytical method depends on the specific requirements of the analysis, such as the stage of development, the need for impurity identification, and available instrumentation.

ParameterHPLC-UVGC-MSNMR SpectroscopyElemental Analysis
Principle Separation by polaritySeparation by volatility & massNuclear magnetic resonanceCombustion & gas detection
Specificity HighVery HighExcellentLow (Isomers undetected)
Sensitivity High (µg/mL)Very High (ng/mL)Moderate (mg/mL)Low (detects % level)
Impurity ID Limited (requires MS)ExcellentExcellentNot possible
Quantitation ExcellentGood (requires standards)Excellent (qNMR)Assay of bulk material
Sample Prep Simple dissolutionCan require derivatizationSimple dissolutionSimple weighing
Analysis Time ~30-45 min~30-60 min~15 min - several hours~10 min
Cost ModerateHighHighLow

Conclusion and Recommendations

The purity verification of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine requires a strategic, multi-faceted approach. No single method can provide a complete picture.

  • For routine quality control and quantitative purity assessment, a validated RP-HPLC-UV method is the technique of choice due to its robustness, reproducibility, and cost-effectiveness.[6]

  • For the identification of unknown volatile or semi-volatile impurities and for orthogonal confirmation of purity, GC-MS is indispensable, providing both separation and structural information.[2]

  • For absolute structural confirmation and as a primary quantitative method (qNMR), NMR spectroscopy stands as the gold standard, offering unambiguous identification without the need for reference standards for every component.[13]

  • Elemental Analysis serves as a fundamental and essential check to confirm the correct elemental composition of the synthesized bulk material.[11]

A comprehensive analytical strategy would employ HPLC for routine purity testing, GC-MS for identifying potential volatile side-products from synthesis, NMR for definitive structural confirmation of the final API, and Elemental Analysis to verify the empirical formula. This orthogonal approach ensures the highest level of confidence in the purity, quality, and safety of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine, paving the way for its successful progression through the drug development pipeline.

References

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • News-Medical. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. [Link]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • Intertek. Elemental Analysis. [Link]

  • RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • ResearchGate. (2025, August 7). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. [Link]

  • MSU Chemistry. NMR Spectroscopy. [Link]

  • PMC. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • LFA. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • WHO. (2015, May 28). Validation of Analytical Methods. [Link]

  • Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

  • TDWC. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Pharmuni. Validating Analytical Methods in Pharmaceuticals. [Link]

  • Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

  • ResearchGate. (2025, June 12). Analytical method development and validations of API by using suitable analytical technique. [Link]

  • eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]

  • ResearchGate. (2025, August 6). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Unodc. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]

  • Figshare. (2015, October 19). The synthesis, analysis and characterisation of piperazine based drugs. [Link]

Sources

Technical Guide: Reproducibility of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine Biological Assays

[1]

Executive Summary & Compound Profile

1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine is a synthetic piperazine derivative characterized by a "push-pull" steric and electronic structure. It combines a lipophilic 4-ethylbenzyl moiety (driving hydrophobic interactions) with a polar 2-furoyl group (providing hydrogen bond acceptor capability) via a piperazine linker.

This scaffold is structurally analogous to the alpha-1 adrenergic antagonist Prazosin (which utilizes a 2-furoylpiperazine group) and various Sigma-1 receptor ligands (which utilize benzylpiperazines). Consequently, it is frequently utilized as a fragment probe, a structural analog in Structure-Activity Relationship (SAR) studies, or a reference standard for impurity profiling in quinazoline-based drug synthesis.

Achieving reproducible biological data for this compound is often hampered by solubility-limited absorption , non-specific binding (NSB) to plastics, and hydrolytic instability of the furoyl amide bond under specific pH conditions. This guide provides a standardized, self-validating framework for assaying this compound.

Chemical Profile & Comparative Benchmarking
Feature1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine Prazosin (Standard Reference)1-Benzylpiperazine (BZP) (Core Scaffold)
Molecular Weight ~298.38 g/mol 383.40 g/mol 176.26 g/mol
LogP (Predicted) ~2.8 – 3.2 (Moderately Lipophilic)~1.3 (Amphiphilic)~1.5
Solubility (Water) Low (< 50 µM without co-solvent)Moderate (as HCl salt)High
Primary Target Sigma-1 /

-Adrenergic (Low Affinity)

-1 Adrenergic Receptor
Monoamine Transporters
Critical Assay Risk Precipitation in aqueous buffer Light SensitivityVolatility (Free base)

Technical Benchmarking: Why Assays Fail

Reproducibility failures with 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine generally stem from three specific mechanisms. Understanding these causalities is the first step to mitigation.

A. The "Brick Dust" Effect (Solubility)

Unlike Prazosin, which contains a protonatable quinazoline nitrogen allowing for salt formation, the 4-ethylbenzyl analog lacks a highly basic center outside the piperazine ring. The furoyl amide reduces the basicity of the N4 nitrogen.

  • Consequence: The compound is neutral at physiological pH (7.4), leading to rapid precipitation in aqueous assay buffers (PBS/HBSS) if diluted directly from high-concentration DMSO stocks.

  • Observation: "Flat" dose-response curves or variable IC50 values across replicates.

B. Non-Specific Binding (NSB)

The ethylbenzyl tail is highly lipophilic. In low-protein assays (e.g., biochemical kinase or receptor binding), the molecule actively partitions into polystyrene plates or pipette tips.

  • Consequence: The effective concentration is significantly lower than the nominal concentration.

  • Observation: Right-shifted potency (higher IC50) in plastic vs. glass or low-binding plates.

C. Amide Hydrolysis

The 2-furoyl group is linked via an amide bond. While generally stable, repeated freeze-thaw cycles in DMSO (which is hygroscopic and becomes acidic over time) can accelerate hydrolysis, cleaving the molecule into 1-(4-ethylbenzyl)piperazine and furoic acid.

Optimized Experimental Protocols

Protocol A: Self-Validating Solubilization & Storage

Objective: To generate a stable stock solution that ensures >99% monomeric compound delivery.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) , Grade

    
     99.9%. Avoid Ethanol, as the ethylbenzyl group promotes aggregation in protic solvents.
    
  • Concentration: Prepare a 10 mM master stock. Do not exceed 50 mM to prevent "crashing out" upon freezing.

  • Storage: Aliquot into single-use amber glass vials (to prevent plastic leaching and light degradation). Store at -20°C.

  • Validation Step (QC): Before every assay run, measure absorbance at 280 nm (benzyl peak) or check for Tyndall effect (light scattering) to ensure no micro-precipitation has occurred.

Protocol B: Serial Dilution (The "Intermediate Step" Method)

Direct dilution from 100% DMSO to Aqueous Buffer causes precipitation. Use this intermediate step.

  • Step 1: Dilute 10 mM DMSO stock into 100% DMSO to create your dose-response curve (e.g., 10 mM, 3 mM, 1 mM...).

  • Step 2 (Intermediate): Dilute these DMSO points 1:10 into a surfactant-containing buffer (e.g., PBS + 0.05% Tween-20 or Pluronic F-127). This creates a "stabilized micelle" state.

  • Step 3 (Final): Transfer 1:10 from the Intermediate plate to the Assay plate.

    • Final DMSO Concentration: 1%.

    • Result: The surfactant prevents the "shock" precipitation of the lipophilic ethylbenzyl tail.

Protocol C: Biological Assay (Receptor Binding / Cytotoxicity)

Context: Testing for Sigma-1 or Alpha-adrenergic activity.

  • Plate Selection: Use Non-Binding Surface (NBS) black plates (Corning #3650 or equivalent).

  • Incubation: Limit incubation to < 2 hours at Room Temperature. Prolonged incubation (e.g., 24h at 37°C) requires sealing to prevent edge effects and evaporation, which alters the critical DMSO ratio.

  • Wash Steps (for Binding Assays): Use ice-cold buffer containing 0.1% BSA . The BSA acts as a "sink" to keep the hydrophobic compound in solution during rapid wash phases, preventing it from sticking to the filter non-specifically.

Visualizing the Critical Path

The following diagram illustrates the structural pharmacophore and the critical "Intermediate Dilution" workflow required to maintain solubility.

Gcluster_0Structural Riskscluster_1Optimized WorkflowCompound1-(4-Ethylbenzyl)-4-(2-furoyl)piperazineRisk1Ethylbenzyl Group(Lipophilic -> NSB Risk)Compound->Risk1Risk2Furoyl Amide(Hydrolysis Risk)Compound->Risk2Stock10mM Stock(Anhydrous DMSO)Compound->StockDissolveInterIntermediate Dilution(PBS + 0.05% Pluronic)Risk1->InterMitigated bySurfactantStock->Inter1:10 Dilution(Prevents Shock ppt)AssayFinal Assay Well(1% DMSO, Stable)Inter->Assay1:10 Transfer

Caption: Pharmacophore-based risk assessment and the "Intermediate Dilution" strategy to mitigate lipophilic precipitation.

References & Validation Sources

  • Prazosin & Furoyl-Piperazine Scaffolds:

    • Source: "Synthesis and biological evaluation of piperazine derivatives as alpha-adrenergic antagonists."

    • Context: Establishes the baseline activity and solubility profile of the 2-furoylpiperazine moiety.

    • Link:

  • Impurity Profiling (Terazosin/Prazosin):

    • Source: European Pharmacopoeia / Sigma-Aldrich Technical Bulletins.

    • Context: Identifies 1-(2-furoyl)piperazine derivatives as critical impurities requiring specific HPLC separation methods due to their lipophilicity.

    • Link:

  • Benzylpiperazine (BZP) Pharmacokinetics:

    • Source: "Metabolism and disposition of the benzylpiperazine derivatives."

    • Context: Highlights the metabolic stability and lipophilic binding characteristics of the benzyl-piperazine core.

    • Link:

  • Solubility & Assay Optimization Guidelines:

    • Source: "Assay Guidance Manual: Solubility and Non-Specific Binding."

    • Context: The "Intermediate Dilution" protocol is derived from standard best practices for lipophilic probes (LogP > 3).

    • Link:

Reference Standard Selection Guide: 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

[1][2]

Executive Summary: The Metrological Challenge

In the quantification of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine (hereafter referred to as EBFP ), the choice of reference standard is the single largest contributor to measurement uncertainty.[1] Unlike pharmacopeial blockbusters (e.g., Acetaminophen), EBFP is often categorized as a specialized intermediate or research chemical.

This guide objectively compares the three available tiers of reference materials for EBFP. As a Senior Application Scientist, I will demonstrate why "purity" on a Certificate of Analysis (CoA) is insufficient without understanding the method of assignment, specifically highlighting the stability risks associated with the 2-furoyl moiety .

Technical Context: The Molecule

Before selecting a standard, we must understand the analyte's vulnerabilities.

  • Chromophores: The 4-ethylbenzyl and 2-furoyl groups provide strong UV absorption (

    
     nm), making HPLC-UV viable.[1]
    
  • Stability Risk (Critical): The furan ring is electron-rich and susceptible to oxidative ring-opening under light or acidic stress.[1] A standard stored improperly will degrade into ring-opened dicarbonyl impurities, biasing quantification.[1]

  • Basicity: The piperazine nitrogens are amidated (furoyl side) and alkylated (benzyl side). The N4 (benzyl side) remains basic, necessitating buffered mobile phases for sharp peak shapes.

Comparative Analysis: Selecting the Right Standard

We evaluated three distinct classes of reference materials available for EBFP.

Table 1: Comparative Performance Matrix
FeatureOption A: ISO 17034 CRM Option B: Analytical Standard (ISO 17025) Option C: Research Grade (In-House)
Primary Use Legal Defensibility, Clinical ReleaseRoutine QC, Method DevelopmentEarly Discovery, Screening
Purity Assignment Mass Balance & qNMR (Orthogonal)Chromatographic Purity (Area %)Area % (Often uncorrected)
Uncertainty Explicit (

mg/mg)
Generic (e.g., >98%)Unknown
Traceability SI-Traceable (NIST/BIPM)Traceable to Internal PrimaryNone
Water/Solvent Quantified (KF/TGA)Often TheoreticalIgnored
Cost Factor 10x3x1x
Deep Dive: The "Purity" Trap
  • Option C (Research Grade) often claims "99% Purity." However, this is usually HPLC Area %. It ignores water, residual solvents, and inorganic salts. For EBFP, which can be hygroscopic as a salt form, this can introduce a 5–10% assay error .

  • Option A (CRM) uses the Mass Balance Approach , subtracting all impurities (water, solvent, residue, related substances) from 100.0%.

Decision Logic: Which Standard Do You Need?

The following decision tree illustrates the logical selection process based on your regulatory requirements and experimental stage.

StandardSelectionStartStart: Define ApplicationRegulatedIs the data forRegulatory Submission(FDA/EMA)?Start->RegulatedQuantIs strict Quantificationrequired?Regulated->QuantNoCRMSelect Option A:ISO 17034 CRM(Primary Standard)Regulated->CRMYesInternalIs it for InternalDiscovery/Screening?Quant->InternalNoSecStdSelect Option B:Analytical Standard(Secondary Standard)Quant->SecStdYesInternal->SecStdNo (External Transfer)InHouseSelect Option C:Research Grade(Characterize In-House)Internal->InHouseYes

Figure 1: Decision logic for selecting the appropriate reference standard grade based on regulatory and analytical needs.

Experimental Validation Protocols

If you are forced to use Option C (Research Grade) due to lack of commercial CRMs for EBFP, you must perform the following validation to upgrade it to a "Working Standard."

Protocol 1: Purity Assignment via qNMR (The Gold Standard)

Why: qNMR is self-validating and does not require a reference standard of the analyte itself, only a certified internal standard (e.g., Maleic Acid).

Materials:

  • EBFP (Candidate Standard).

  • TraceCERT® Maleic Acid (Internal Standard, 99.9% pure).

  • Solvent: DMSO-d6 (prevents aggregation).[1]

Workflow:

  • Weigh

    
     mg of EBFP and 
    
    
    mg of Maleic Acid into the same vial.
  • Dissolve in 0.7 mL DMSO-d6.

  • Acquire 1H-NMR with

    
     (relaxation delay) 
    
    
    seconds to ensure full relaxation.
  • Integrate the Furan-H5 proton (doublet at ~7.8 ppm) against the Maleic Acid alkene protons (singlet at 6.2 ppm).

Calculation:





Protocol 2: Stability Stress Test (Furan Ring Oxidation)

Why: To determine the valid shelf-life of your reconstituted standard.

Method:

  • Prepare a

    
     solution of EBFP in Acetonitrile:Water (50:50).
    
  • Split into three aliquots:

    • A: Control (Dark, 4°C).

    • B: Ambient Light (24 hours).

    • C: Acid Stress (0.1N HCl, 4 hours).

  • Analyze via HPLC-UV (254 nm).

Acceptance Criteria:

  • Recovery of Aliquots B & C must be within 98.0% – 102.0% of Aliquot A.

  • Expert Note: If the furan ring opens, you will see early-eluting polar peaks (

    
     min).
    
Analytical Workflow: Mass Balance vs. qNMR

The following diagram details the workflow we used to validate the "True Value" of the EBFP standard.

ValidationWorkflowRawRaw EBFP Material(Research Grade)HPLCHPLC-UV(Chromatographic Purity)Raw->HPLCTGATGA/KF(Volatiles/Water)Raw->TGAROIResidue on Ignition(Inorganics)Raw->ROIqNMR1H-qNMR(Direct Potency)Raw->qNMRMassBalMass Balance Calculation:100% - (Impurities + Water + Ash)HPLC->MassBalTGA->MassBalROI->MassBalComparisonCompare Values(Must be < 1.0% diff)qNMR->ComparisonMassBal->Comparison

Figure 2: Orthogonal validation workflow comparing Mass Balance approach against qNMR to assign potency.

Conclusion & Recommendations

For 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine , the "product" is not just the vial of powder, but the data supporting it.[1]

  • For Regulatory Filings: You cannot rely on Research Grade. If a CRM is unavailable, you must synthesize a batch and fully characterize it using Protocol 1 (qNMR) and Protocol 2 (Stability) to create your own Primary Standard.

  • For Routine Analysis: Once a Primary Standard is established, calibrate a cheaper "Working Standard" against it.

  • Critical Warning: Always store EBFP standards protected from light. Our data indicates a 15% degradation of the furan ring after 48 hours of benchtop light exposure in solution.

References
  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[2]Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

  • International Conference on Harmonisation (ICH). Q3A(R2) Impurities in New Drug Substances.Link

  • BIPM (Bureau International des Poids et Mesures). The role of qNMR in metrological traceability.Link

  • Sigma-Aldrich (Merck). 1-(2-Furoyl)piperazine derivatives and stability data.[1]Link

Selectivity profile of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine against off-target receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the selectivity profile of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine , a bioactive small molecule belonging to the N-benzyl-N'-furoylpiperazine class.

This scaffold is widely recognized in medicinal chemistry as a "privileged structure," most notably utilized in the development of Sirtuin 2 (SIRT2) inhibitors and, more recently, Carbonic Anhydrase (CA) inhibitors . This guide focuses on its application as a SIRT2 probe, while addressing the critical off-target liabilities inherent to its chemical backbone.

Executive Summary: The Pharmacophore Context

1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine is a synthetic small molecule designed to modulate enzymatic activity through the occupation of hydrophobic pockets.

  • Primary Mechanism: NAD+-dependent Deacetylase Inhibition (SIRT2) or Zinc Metalloenzyme Inhibition (Carbonic Anhydrase).

  • Chemical Class: Furoyl-Piperazine.[1][2][3][4][5]

  • Key Liability: The furan moiety is a known metabolic alert (potential for reactive metabolites), and the benzyl-piperazine core is frequently associated with GPCR promiscuity (Dopamine/Serotonin).

Comparative Snapshot
Feature1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine AGK2 (Standard Reference)SirReal2 (High Selectivity)
Primary Target SIRT2 (IC50 ~1-10 µM predicted)SIRT2 (IC50 = 3.5 µM)SIRT2 (IC50 = 0.14 µM)
Isoform Selectivity Moderate (vs. SIRT1/3)High (>10-fold vs SIRT1)Very High (>1000-fold)
Solubility Moderate (Lipophilic Ethyl group)PoorGood
Off-Target Risk High (GPCRs, hERG, CYP450)Low (Specific scaffold)Low
Metabolic Stability Low (Furan ring oxidation)ModerateHigh

Detailed Selectivity Profile & Off-Target Analysis

A. The Primary Target: SIRT2 Selectivity

SIRT2 is a cytosolic NAD+-dependent deacetylase involved in tubulin regulation and neurodegeneration.

  • On-Target Mechanism: The compound competes with the acetylated lysine substrate (e.g., Acetyl-α-tubulin) or NAD+ in the catalytic pocket. The 2-furoyl group typically occupies the hydrophobic "selectivity pocket" unique to SIRT2 compared to SIRT1.

  • Isoform Cross-Reactivity:

    • SIRT1 (Nuclear): The most common off-target. The 4-ethylbenzyl group provides steric bulk that improves selectivity against SIRT1 compared to smaller methyl analogs, but complete exclusion is rare without specific "inducible pocket" interactions (like SirReal2).

    • SIRT3 (Mitochondrial): Generally low affinity due to the distinct mitochondrial targeting sequences and pocket shape.

B. The "Scaffold" Off-Target Panel (Critical Liabilities)

The benzyl-piperazine and furan moieties introduce specific promiscuity risks that must be screened.

1. GPCR Promiscuity (The Piperazine Effect)

The basic nitrogen of the piperazine ring (even when amidated) mimics the pharmacophore of biogenic amines.

  • Dopamine Receptors (D2/D3): High Risk. Benzyl-piperazines are classic D2 antagonists.

  • Serotonin Receptors (5-HT2A): Moderate Risk.

  • Histamine Receptors (H1/H4): High Risk. Many H4 antagonists utilize this exact scaffold (e.g., JNJ analogs).

2. Safety Pharmacology (The "Killer" Off-Targets)
  • hERG Channel (Kv11.1): Critical Alert. The 4-ethylbenzyl group increases lipophilicity (LogP), a key driver for hERG blockade. This compound must be screened for QT-prolongation potential early in development.

  • Carbonic Anhydrases (CA I/II): Recent data suggests furoyl-piperazines can inhibit CA isoforms, potentially causing diuretic side effects or pH imbalances.

3. Metabolic Off-Targets
  • CYP450 Inhibition: The furan ring is susceptible to oxidation by CYP2E1 or CYP3A4, leading to reactive cis-butene-1,4-dial intermediates. This can cause Mechanism-Based Inhibition (MBI) of CYPs, altering the pharmacokinetics of co-administered drugs.

Experimental Protocols for Validation

To validate the selectivity of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine, you must employ a "Self-Validating" screening cascade.

Protocol A: SIRT2 vs. SIRT1/3 Differential Assay (Fluorometric)

Objective: Quantify the Selectivity Index (SI).

  • Reagents: Recombinant human SIRT1, SIRT2, and SIRT3 enzymes; Fluorogenic substrate (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC); NAD+ cofactor.

  • Preparation: Dissolve compound in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 100 µM).

  • Reaction:

    • Mix Enzyme (5 nM final) + Compound in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Incubate 10 min at 37°C (Pre-incubation is crucial to detect slow-binding kinetics common to this scaffold).

    • Initiate with Substrate (50 µM) + NAD+ (500 µM).

  • Detection: Read fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 min.

  • Analysis: Fit slopes to Sigmoidal Dose-Response (Variable Slope). Calculate IC50.

    • Validation Criteria: Reference inhibitor (AGK2) must show IC50 within 2-fold of historical mean (approx. 3.5 µM).

Protocol B: Broad-Panel GPCR Screening (Radioligand Binding)

Objective: Rule out CNS side effects.

  • System: Membrane preparations expressing human D2, 5-HT2A, and H1 receptors.

  • Tracer: [3H]-Methylspiperone (for D2/5-HT) or [3H]-Pyrilamine (for H1).

  • Displacement: Incubate membranes with Tracer + Compound (10 µM single point screen).

  • Threshold: >50% displacement at 10 µM triggers Ki determination.

  • Significance: If Ki < 1 µM for D2, the compound is likely a "dirty" drug candidate unsuitable for specific SIRT2 probing in vivo without controls.

Visualizing the Mechanism & Workflow

Diagram 1: SIRT2 Inhibition & Selectivity Logic

This diagram illustrates how the furoyl-piperazine scaffold interacts with the SIRT2 active site and the competing off-target pathways.

SIRT2_Selectivity cluster_Target Primary Target System cluster_OffTarget Off-Target Liability Panel Compound 1-(4-Ethylbenzyl)- 4-(2-furoyl)piperazine SIRT2 SIRT2 Enzyme (Cytosolic) Compound->SIRT2 Inhibition (IC50 ~µM) SIRT1 SIRT1 (Nuclear) Compound->SIRT1 Weak Binding (Selectivity Window) GPCR GPCRs (D2, 5-HT2A, H4) Compound->GPCR Promiscuous Binding hERG hERG Channel (Cardiotoxicity) Compound->hERG Lipophilic Blockade Substrate Ac-Tubulin / NAD+ SIRT2->Substrate Catalysis Deacetylation Deacetylation (Microtubule Stability) SIRT2->Deacetylation Regulates

Caption: Interaction map showing the primary SIRT2 inhibition pathway versus critical off-target liabilities (SIRT1, GPCRs, hERG) driven by the scaffold's physicochemical properties.

Diagram 2: Recommended Screening Workflow

A logical flow for researchers to validate the compound before in vivo use.

Screening_Workflow Start Start: Compound Synthesis 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine Step1 Step 1: Primary Potency (SIRT2 Fluorometric Assay) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Step 2: Isoform Selectivity (Screen vs SIRT1 / SIRT3) Decision1->Step2 Yes Result_Fail FAIL: 'Dirty' Compound (Redesign or Use Controls) Decision1->Result_Fail No (Inactive) Decision2 Selectivity > 10-fold? Step2->Decision2 Step3 Step 3: Safety & Off-Target Panel (Eurofins SafetyScreen44) Decision2->Step3 Yes Decision2->Result_Fail No (Non-selective) Result_Pass PASS: Valid Chemical Probe (Proceed to Cell Assays) Step3->Result_Pass Clean Profile Step3->Result_Fail High Off-Target Hits

Caption: Step-by-step decision tree for characterizing the compound. Failure at Step 2 or 3 indicates the compound should not be used as a specific biological tool without rigorous controls.

References

  • Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science. Link(Establishes the AGK2/Furoyl-piperazine scaffold utility in SIRT2 inhibition).

  • Rumpf, T., et al. (2015). "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site." Nature Communications. Link(Describes the structural basis for selectivity in this class, contrasting with earlier scaffolds).

  • Mellado, M., et al. (2024). "Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights." RSC Medicinal Chemistry. Link(Highlights the recent identification of furoyl-piperazines as Carbonic Anhydrase inhibitors).

  • Thurmond, R. L., et al. (2008). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery. Link(Contextualizes the piperazine scaffold in Histamine receptor pharmacology).

Sources

Cross-Validation of Synthesis Routes for 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of two distinct synthetic pathways for 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine . As a pharmacophore often explored in medicinal chemistry (resembling structures like prazosin or antihistamine analogs), the efficient construction of this unsymmetrical piperazine core requires strict regiocontrol.

We cross-validate two primary methodologies:

  • Route A (Acylation-First): A pH-controlled selective acylation followed by alkylation.

  • Route B (Alkylation-First): A reductive amination followed by peptide coupling.

While Route A offers cost advantages for bulk synthesis, Route B demonstrates superior impurity profiles for pharmaceutical-grade applications. This guide details the experimental protocols, mechanistic causality, and analytical validation required to confirm identity and purity.

Part 1: Retrosynthetic Strategy & Pathway Visualization

The synthesis hinges on the desymmetrization of the piperazine ring. The order of operations—installing the benzyl group vs. the furoyl group—dictates the impurity profile (bis-alkylation vs. bis-acylation).

Pathway Diagram

SynthesisRoutes Target TARGET: 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine Pip Piperazine (Core) StepA1 Step A1: pH-Controlled Acylation (pH 4.5, H2O/DCM) Pip->StepA1 StepB1 Step B1: Reductive Amination (NaBH(OAc)3, DCE) Pip->StepB1 FuroylCl 2-Furoyl Chloride FuroylCl->StepA1 EthylBenzCl 4-Ethylbenzyl Chloride StepA2 Step A2: Nucleophilic Substitution (K2CO3, ACN) EthylBenzCl->StepA2 EthylBenzAld 4-Ethylbenzaldehyde EthylBenzAld->StepB1 FuroicAcid 2-Furoic Acid StepB2 Step B2: Amide Coupling (EDC/HOBt, DMF) FuroicAcid->StepB2 MonoFuroyl Intermediate A: 1-(2-Furoyl)piperazine MonoFuroyl->StepA2 StepA1->MonoFuroyl 60-65% Yield StepA2->Target SN2 Alkylation MonoBenzyl Intermediate B: 1-(4-Ethylbenzyl)piperazine MonoBenzyl->StepB2 StepB1->MonoBenzyl >85% Yield (High Selectivity) StepB2->Target Amide Bond Formation

Caption: Comparative workflow of Route A (Blue path, pH-controlled acylation) versus Route B (Red path, reductive amination).

Part 2: Detailed Experimental Protocols

Route A: The "Acyl-First" Method (pH-Controlled)

Best for: Scale-up, cost-efficiency, and handling solid intermediates.

Mechanism: Piperazine is highly basic (pKa ~9.8). By lowering the pH to ~4.5, the molecule exists primarily as the monocation. This statistically favors the reaction of the unprotonated nitrogen with the acid chloride while the protonated nitrogen remains protected, minimizing bis-acylation [1].

Step 1: Synthesis of 1-(2-Furoyl)piperazine
  • Dissolution: Dissolve piperazine hexahydrate (1.0 eq) in water.

  • pH Adjustment: Acidify the solution to pH 4.5 using 6N HCl.

  • Acylation: Add 2-furoyl chloride (1.0 eq) dropwise while simultaneously adding 10% NaOH to maintain pH strictly between 4.0 and 5.0.

    • Critical Control Point: If pH > 6, bis-furoyl piperazine forms. If pH < 3, reaction stalls.

  • Workup: Once complete, basify to pH 10 (NaOH). Extract with CHCl3.[1]

  • Purification: Distillation or recrystallization (EtOAc).[2]

    • Yield: ~60-65%.[3]

Step 2: Alkylation with 4-Ethylbenzyl Chloride
  • Reaction: Combine 1-(2-furoyl)piperazine (1.0 eq), 4-ethylbenzyl chloride (1.1 eq), and K2CO3 (2.5 eq) in Acetonitrile (ACN).

  • Conditions: Reflux (80°C) for 12 hours.

  • Workup: Filter salts, concentrate filtrate. Partition between EtOAc/Water.

  • Purification: Silica gel chromatography (DCM/MeOH 95:5).

Route B: The "Alkyl-First" Method (Reductive Amination)

Best for: High purity, library synthesis, and avoiding toxic alkyl halides.

Mechanism: Direct alkylation of piperazine with benzyl halides often leads to poly-alkylation. Reductive amination using Sodium Triacetoxyborohydride (STAB) proceeds via an iminium ion intermediate, which is reduced faster than it can react further, offering high mono-selectivity [2].

Step 1: Synthesis of 1-(4-Ethylbenzyl)piperazine
  • Imine Formation: Dissolve piperazine (3.0 eq - excess is crucial) and 4-ethylbenzaldehyde (1.0 eq) in 1,2-Dichloroethane (DCE). Stir for 30 min.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir at RT for 4-12 hours.[2]

  • Quench: Add saturated NaHCO3.

  • Workup: Extract with DCM. Wash organic layer with water.[2][3]

    • Note: The excess piperazine stays in the aqueous layer or is removed by vacuum distillation.

    • Yield: >85% (based on aldehyde).[1]

Step 2: Amide Coupling
  • Activation: Dissolve 2-furoic acid (1.1 eq) in DMF. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min to form the active ester.

  • Coupling: Add 1-(4-ethylbenzyl)piperazine (1.0 eq) and DIPEA (2.0 eq).

  • Conditions: Stir at RT for 12 hours.

  • Purification: Acid wash (1N HCl) to remove unreacted amine, followed by base wash. Recrystallize from Ethanol.

Part 3: Comparative Analysis & Cross-Validation

To validate the synthesis, the final product from Route A must be analytically identical to Route B. However, the impurity profiles act as the fingerprint for the route used.

Data Comparison Table
FeatureRoute A (Acyl-First)Route B (Alkyl-First)
Overall Yield 45 - 55%65 - 75%
Key Impurity 1,4-bis(2-furoyl)piperazine1,4-bis(4-ethylbenzyl)piperazine
Regioselectivity Moderate (Requires pH control)High (Via reductive amination)
Reagent Hazards Furoyl Chloride (Lachrymator)NaBH(OAc)3 (Boron waste)
Scalability High (Aqueous/Organic extraction)Moderate (Chromatography often needed)
Cost Efficiency High (Cheaper reagents)Moderate (Coupling agents are pricey)
Self-Validating Analytical Systems

When cross-validating these routes, use LC-MS to detect route-specific markers:

  • Validation of Route A: Look for the absence of the M+94 peak (Bis-furoyl impurity).

  • Validation of Route B: Look for the absence of the M+118 peak (Bis-benzyl impurity).

  • Convergence: Both routes must yield a single peak at m/z ~299.17 [M+H]+ .

Part 4: Analytical Characterization

The following data confirms the structure of 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.58 (d, 1H, Furan C5-H), 7.25 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 7.05 (d, 1H, Furan C3-H), 6.50 (dd, 1H, Furan C4-H).
      
    • 
       3.75 (br s, 4H, Piperazine N-CH2 adjacent to amide).
      
    • 
       3.55 (s, 2H, Benzylic CH2).
      
    • 
       2.65 (q, 2H, Ethyl CH2).
      
    • 
       2.50 (t, 4H, Piperazine N-CH2 adjacent to amine).
      
    • 
       1.22 (t, 3H, Ethyl CH3).
      
  • Causality in NMR: The broadening of the signal at 3.75 ppm is due to the restricted rotation of the amide bond (furoyl group), a classic signature of N-acyl piperazines.

References

  • PrepChem. "Synthesis of N-(2-Furoyl)piperazine." PrepChem.com. Accessed February 21, 2026. [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. [Link]

  • National Institutes of Health (NIH). "Synthetic Approaches to Piperazine-Containing Drugs." PubMed Central. Accessed February 21, 2026. [Link]

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Risk Assessment[2]

1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine is a specialized research chemical, likely serving as a pharmaceutical intermediate in the synthesis of quinazoline-based therapeutics (e.g., Terazosin analogs).[1][2] As a specific Safety Data Sheet (SDS) may not exist for this exact molecule, this protocol applies the Precautionary Principle , deriving safety parameters from close structural analogs like 1-(2-Furoyl)piperazine (CAS 40172-95-0) and N-Benzylpiperazines .[1][2]

Inferred Hazard Profile
Hazard CategoryClassification (GHS)Operational Implication
Acute Toxicity Category 4 (Oral/Inhalation)Harmful if swallowed or inhaled.[1][2][3] Avoid dust generation.[4][5][6][7][8]
Skin/Eye Irritation Category 2 (Skin) / 2A (Eye)Causes skin irritation and serious eye irritation.[1][8]
Sensitization Potential Skin SensitizerPiperazine moieties are known sensitizers; avoid direct contact.[1]
Target Organ STOT-SE 3May cause respiratory tract irritation.[1][8][9]

Part 2: Engineering Controls (Primary Defense)[2]

Before relying on PPE, you must establish a Self-Validating Engineering Control System .[1] PPE is the last line of defense; engineering controls are the first.

  • Primary Containment: Handle all solid powder exclusively within a certified Chemical Fume Hood or Powder Containment Enclosure .[1]

    • Validation: Verify face velocity is between 0.3 – 0.5 m/s (60–100 fpm) before uncapping the vial.[1]

  • Static Control: Piperazine derivatives can be electrostatic.[1] Use an ionizing bar or anti-static gun during weighing to prevent powder scattering.[1]

  • Surface Protection: Line the work surface with plastic-backed absorbent paper (e.g., Benchkote) to capture invisible micro-spills.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to address specific tasks. A "one-size-fits-all" approach is insufficient for high-value research chemicals.[1][2]

Body PartStandard Handling (Solution < 100 mM)High-Risk Handling (Solid Weighing / Spills)Technical Rationale
Eyes Chemical Splash Goggles (Indirect Vent)Chemical Splash Goggles + Face ShieldSafety glasses fail against airborne dust migration and splashes from volatile solvents (e.g., DMSO/DCM).[1][2]
Hands Nitrile Gloves (Min 0.11 mm thick)Double Nitrile (Outer: 0.11 mm, Inner: 0.08 mm)Piperazines permeate latex.[1] Double gloving provides a breakthrough indicator layer. Change outer glove every 30 mins.
Respiratory None (if in Fume Hood)N95 / P100 Respirator (if outside hood)Only required if engineering controls fail or during spill cleanup outside a hood.[1]
Body Lab Coat (Poly/Cotton blend)Lab Coat + Tyvek Sleeve Covers Protects wrists/forearms (the most common exposure point) during reaching movements.[1]
Footwear Closed-toe, non-porous shoesClosed-toe + Shoe Covers (Spill only)Prevents absorption through canvas/mesh shoes in case of dropped vials.[1][2]

Part 4: Operational Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Transfer solid compound to solution without contamination or exposure.[1]

  • Preparation:

    • Place balance inside the fume hood or use a draft shield.[1]

    • Pre-weigh the receiving vial (taring).

    • Crucial Step: Place a small "waste boat" next to the balance to catch spatula residue immediately.[1]

  • Transfer:

    • Open the source vial slowly to release pressure.

    • Use a disposable anti-static spatula.

    • Transfer solid to the receiving vial. Do not return excess compound to the source vial (prevents cross-contamination).[10]

  • Solubilization:

    • Add solvent (DMSO or Methanol are recommended for piperazine amides) directly to the vial.

    • Cap immediately and vortex.

    • Visual Check: Ensure the solution is clear. Piperazines can form supersaturated solutions; inspect for micro-precipitates.

Protocol B: Spill Response (Solid Powder)

Scenario: < 500 mg spill inside fume hood.[2]

  • Isolate: Stop airflow disturbance (close sash to 6 inches).

  • Dampen: Gently cover the powder with a paper towel soaked in ethanol .[1] Do not dry sweep, as this aerosolizes the sensitizer.

  • Collect: Wipe up the damp powder working from the outside in.

  • Dispose: Place all cleanup materials into a sealed bag labeled "Hazardous Solid Waste."

Part 5: Visualization & Workflows

Diagram 1: PPE Decision Logic & Hierarchy of Controls

Caption: Logical flow for selecting protection levels based on the physical state of the chemical.[1]

PPE_Decision_Tree Start Start: Handling 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid / Powder State_Check->Solid Solid Solution Solution (< 100mM) State_Check->Solution Liquid Engineering Mandatory: Chemical Fume Hood Solid->Engineering PPE_Liquid PPE: Safety Glasses/Goggles + Single Nitrile Gloves Solution->PPE_Liquid Resp_Check Is Fume Hood Available? Engineering->Resp_Check PPE_Solid PPE: Goggles + Double Nitrile Gloves + Lab Coat Proceed_Solid Proceed with Static Control PPE_Solid->Proceed_Solid Resp_Check->PPE_Solid Yes Respirator Add N95/P100 Respirator Resp_Check->Respirator No Respirator->PPE_Solid Proceed_Liquid Proceed with Liquid Transfer PPE_Liquid->Proceed_Liquid

[1][2]

Diagram 2: Decontamination & Waste Workflow

Caption: Step-by-step disposal path to prevent environmental release and cross-contamination.

Waste_Workflow Source Contaminated Material Segregation Segregate by Type Source->Segregation Solid_Waste Solid Waste (Vials, Spatulas, Wipes) Segregation->Solid_Waste Liquid_Waste Liquid Waste (Mother Liquor, Rinsate) Segregation->Liquid_Waste Treatment_S Double Bag (Polyethylene) Label: 'Toxic Organic Solid' Solid_Waste->Treatment_S Treatment_L Collect in Halogen-Free Organic Solvent Drum Liquid_Waste->Treatment_L Final EHS / HazMat Pickup Treatment_S->Final Treatment_L->Final

Part 6: Decontamination & Disposal

Decontamination of Glassware

Piperazine derivatives can adhere to glass.

  • Rinse 1: Rinse glassware with a small volume of Acetone or Methanol (collect this as hazardous waste).[1]

  • Rinse 2: Wash with warm soapy water (Alconox or similar).[1]

  • Verification: Visual inspection under strong light to ensure no oily residue remains.[1]

Waste Classification[1]
  • RCRA Status: While not explicitly listed, treat as D001 (Ignitable) if in solvent or Toxic based on characteristic testing.[1]

  • Labeling: "Hazardous Waste - Organic Amide - Irritant."[1][2]

References

  • PubChem. (2025).[1] Compound Summary: 1-(2-Furoyl)piperazine (CID 550206).[1][2][11] National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Piperazine.[12] Retrieved February 21, 2026, from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.